Octaprenyl-MPDA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C40H67O4P |
|---|---|
Molecular Weight |
642.9 g/mol |
IUPAC Name |
[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl] dihydrogen phosphate |
InChI |
InChI=1S/C40H67O4P/c1-33(2)17-10-18-34(3)19-11-20-35(4)21-12-22-36(5)23-13-24-37(6)25-14-26-38(7)27-15-28-39(8)29-16-30-40(9)31-32-44-45(41,42)43/h17,19,21,23,25,27,29,31H,10-16,18,20,22,24,26,28,30,32H2,1-9H3,(H2,41,42,43)/b34-19+,35-21+,36-23+,37-25+,38-27+,39-29+,40-31+ |
InChI Key |
KVTNIWHEHVWGJC-DJMILUHSSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Proposed Chemical Synthesis of Octaprenyl-Mycophenolic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycophenolic acid (MPA) is a potent, reversible, and non-competitive inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH), an essential enzyme for the de novo synthesis of guanine (B1146940) nucleotides. This mechanism of action makes MPA a cornerstone immunosuppressive agent in organ transplantation to prevent allograft rejection.[1] Its derivatives are also explored for their anticancer, antiviral, and antifungal properties. The core structure of MPA features a phthalide (B148349) ring system with two key functional groups amenable to chemical modification: a carboxylic acid and a phenolic hydroxyl group.
This technical guide outlines the proposed chemical synthesis of "Octaprenyl-MPDA," a hypothetical derivative of Mycophenolic Acid (MPA) functionalized with an octaprenyl (C40) isoprenoid chain. As no specific compound with this name is described in the literature, we will detail two plausible and chemically sound synthetic pathways to generate two distinct isomers:
-
Octaprenyl Mycophenolate: An ester derivative formed by attaching the octaprenyl group to the carboxylic acid moiety of MPA.
-
4-O-Octaprenyl Mycophenolic Acid: An ether derivative formed by attaching the octaprenyl group to the phenolic hydroxyl group of MPA.
These proposed syntheses are based on established organic chemistry principles and analogous reactions reported for MPA and other polyprenols.
Pathway 1: Synthesis of Octaprenyl Mycophenolate (Ester Derivative)
This pathway describes the direct esterification of the carboxylic acid group of Mycophenolic Acid with a synthesized octaprenyl bromide precursor. This approach is the most direct route to an octaprenyl-modified MPA derivative.
Logical Workflow for Pathway 1
Caption: Synthetic workflow for Octaprenyl Mycophenolate.
Experimental Protocols: Pathway 1
Step 1a: Synthesis of Octaprenyl Bromide
This protocol is adapted from a standard method for converting allylic alcohols, such as geraniol, to their corresponding bromides using phosphorus tribromide (PBr₃), which is known to proceed with high yield and minimal side reactions.[2]
-
Reaction Setup: Dissolve Octaprenol (1 equivalent) in anhydrous hexane in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen). Cool the solution to -10 °C using an ice-salt bath.
-
Addition of PBr₃: Slowly add phosphorus tribromide (PBr₃, 0.4-0.5 equivalents) dropwise to the stirred solution, ensuring the temperature remains below -5 °C.
-
Reaction Monitoring: Stir the reaction mixture at -10 °C to 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting alcohol.
-
Workup: Quench the reaction by carefully adding cold methanol (B129727) to destroy any excess PBr₃. Transfer the mixture to a separatory funnel and extract with hexane. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield crude Octaprenyl Bromide. The product is often used in the next step without further purification.
Step 1b: Esterification of Mycophenolic Acid with Octaprenyl Bromide
This procedure utilizes a standard Williamson-type synthesis for ester formation, where the carboxylate salt of MPA acts as a nucleophile.
-
Formation of Carboxylate: Dissolve Mycophenolic Acid (1 equivalent) in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF). Add potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution and stir at room temperature for 30-60 minutes to form the potassium mycophenolate salt.
-
Alkylation: Add a solution of Octaprenyl Bromide (1.1 equivalents), from Step 1a, in DMF to the reaction mixture.
-
Reaction: Heat the mixture to 50-60 °C and stir for 12-24 hours, monitoring by TLC until the starting MPA is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous mixture with ethyl acetate (B1210297). Combine the organic extracts and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica (B1680970) gel to afford pure Octaprenyl Mycophenolate.
| Table 1: Summary of Reagents and Conditions for Pathway 1 | |
| Step | Starting Material |
| 1a | Octaprenol |
| 1b | Mycophenolic Acid |
Pathway 2: Synthesis of 4-O-Octaprenyl Mycophenolic Acid (Ether Derivative)
This pathway involves a multi-step process to selectively form an ether linkage at the phenolic hydroxyl group of MPA. It requires protection of the more acidic carboxylic acid group, followed by etherification and subsequent deprotection.
Logical Workflow for Pathway 2
Caption: Synthetic workflow for 4-O-Octaprenyl Mycophenolic Acid.
Experimental Protocols: Pathway 2
Step 2a: Protection of MPA Carboxylic Acid (Methyl Esterification)
The carboxylic acid is protected as a methyl ester to prevent it from reacting in the subsequent etherification step.
-
Reaction Setup: Suspend Mycophenolic Acid (1 equivalent) in methanol at 0 °C.
-
Esterification: Add thionyl chloride (SOCl₂, 1.2 equivalents) dropwise to the suspension. The mixture should become a clear solution.
-
Reaction: Remove the cooling bath and allow the solution to stir at room temperature for 4-6 hours.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated NaHCO₃ solution until effervescence ceases, followed by a brine wash.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate to yield Methyl Mycophenolate, which can often be used without further purification.
Step 2b: Etherification of the Phenolic Hydroxyl
This step forms the key ether linkage using the previously synthesized Octaprenyl Bromide.
-
Reaction Setup: Dissolve Methyl Mycophenolate (1 equivalent) from Step 2a in anhydrous DMF.
-
Base Addition: Add potassium carbonate (K₂CO₃, 1.5 equivalents) and stir at room temperature for 30 minutes.
-
Alkylation: Add Octaprenyl Bromide (1.1 equivalents), prepared as in Step 1a, to the mixture.
-
Reaction: Heat the reaction to 50 °C and stir for 12-24 hours, monitoring by TLC for the disappearance of Methyl Mycophenolate.
-
Workup: Cool the mixture and pour it into water, followed by extraction with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer (Na₂SO₄), filter, and evaporate the solvent. Purify the crude material via silica gel chromatography to obtain 4-O-Octaprenyl Methyl Mycophenolate.
Step 2c: Deprotection of the Carboxylic Acid (Hydrolysis)
The final step is the saponification of the methyl ester to reveal the free carboxylic acid.
-
Reaction Setup: Dissolve the protected ether (1 equivalent) from Step 2b in a mixture of tetrahydrofuran (B95107) (THF) and water.
-
Hydrolysis: Add lithium hydroxide (B78521) (LiOH, 3-5 equivalents) and stir the mixture vigorously at room temperature for 6-12 hours.
-
Workup: Once the reaction is complete (monitored by TLC), acidify the mixture to pH ~3-4 with a dilute HCl solution.
-
Extraction: Extract the product with ethyl acetate. Wash the organic layer with brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization or column chromatography to yield the final product, 4-O-Octaprenyl Mycophenolic Acid.
| Table 2: Summary of Reagents and Conditions for Pathway 2 | |
| Step | Starting Material |
| 2a | Mycophenolic Acid |
| 2b | Methyl Mycophenolate |
| 2c | 4-O-Octaprenyl Methyl Mycophenolate |
Disclaimer: The synthetic pathways and experimental protocols described herein are proposed based on established chemical literature. They have not been experimentally validated for the specific synthesis of "this compound." Researchers should conduct all experiments with appropriate safety precautions and perform small-scale trials to optimize reaction conditions.
References
Enzymatic Synthesis of Octaprenyl Diphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octaprenyl diphosphate (B83284) (OPP), a C40 isoprenoid, is a crucial precursor in the biosynthesis of menaquinone (vitamin K2) and ubiquinone (coenzyme Q) in various organisms. The enzymatic synthesis of this long-chain polyprenyl diphosphate is a key area of study for understanding bacterial metabolism and for the development of novel antimicrobial agents. This technical guide provides an in-depth overview of the core enzymatic processes involved in the synthesis of octaprenyl diphosphate, with a focus on the key enzyme, octaprenyl diphosphate synthase.
Core Enzymatic Reaction
The de novo enzymatic synthesis of octaprenyl diphosphate is catalyzed by octaprenyl diphosphate synthase (OPPs), also known as IspB. This enzyme belongs to the trans-prenyltransferase class. The reaction involves the sequential condensation of five molecules of isopentenyl diphosphate (IPP) with one molecule of farnesyl diphosphate (FPP), which serves as the allylic primer. Each condensation step extends the isoprenoid chain by five carbons, ultimately yielding the C40 octaprenyl diphosphate.
Quantitative Data Summary
The following tables summarize key quantitative data related to the enzymatic synthesis of octaprenyl diphosphate, primarily focusing on the well-characterized enzyme from Escherichia coli.
Table 1: Kinetic Parameters of E. coli Octaprenyl Diphosphate Synthase (OPPs)
| Substrate | Km (µM) | kcat (s-1) | Reference |
| Farnesyl diphosphate (FPP) | 1.5 ± 0.4 | 0.02 ± 0.01 | [1] |
| Isopentenyl diphosphate (IPP) | 4 ± 0.3 | 0.02 ± 0.01 | [1] |
Note: The kcat value was calculated based on IPP consumption, not for a complete cycle of OPP formation.
Table 2: Effect of Detergents on E. coli OPPs Activity
| Detergent (0.1%) | Relative Activity (%) |
| None (Control) | 100 |
| Triton X-100 | ~300 |
| Tween 80 | ~250 |
| CHAPS | ~150 |
| SDS | ~0 |
Data adapted from kinetic studies which indicate that detergents can stimulate the activity of OPPs, likely by facilitating product release[1].
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the enzymatic synthesis of octaprenyl diphosphate.
Purification of Recombinant Octaprenyl Diphosphate Synthase (OPPs)
This protocol is based on methods developed for the purification of recombinant E. coli OPPs.
a. Gene Cloning and Expression:
-
The ispB gene, encoding octaprenyl diphosphate synthase, is amplified via PCR from the genomic DNA of the source organism (e.g., E. coli K12).
-
The amplified gene is cloned into an expression vector, such as pET-28a, which often includes a polyhistidine (His)-tag for affinity purification.
-
The recombinant plasmid is transformed into a suitable expression host, such as E. coli BL21(DE3).
-
The transformed cells are grown in a suitable medium (e.g., LB broth with kanamycin) at 37°C to an OD600 of 0.6-0.8.
-
Protein expression is induced with an appropriate inducer (e.g., 0.5 mM IPTG) and the culture is incubated for a further 12-16 hours at a lower temperature (e.g., 16-20°C) to enhance protein solubility.
b. Cell Lysis and Crude Extract Preparation:
-
Cells are harvested by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors).
-
Cells are lysed by sonication or using a French press.
-
The lysate is centrifuged at high speed (e.g., 30,000 x g for 45 minutes at 4°C) to pellet cell debris. The supernatant is the crude cell extract.
c. Affinity Chromatography:
-
The crude extract is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
The His-tagged OPPs is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
d. Size-Exclusion Chromatography (Optional):
-
For higher purity, the eluted fractions containing OPPs can be pooled, concentrated, and further purified by size-exclusion chromatography using a column equilibrated with a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
e. Purity Assessment and Storage:
-
The purity of the enzyme is assessed by SDS-PAGE.
-
The purified enzyme is stored at -80°C in a storage buffer containing a cryoprotectant like glycerol (B35011) (e.g., 20-50%).
Enzymatic Assay for Octaprenyl Diphosphate Synthase Activity
This protocol is a radioactive assay that measures the incorporation of radiolabeled isopentenyl diphosphate into the polyprenyl chain.
a. Reagents:
-
Assay Buffer: 100 mM HEPES (pH 7.5), 0.5 mM MgCl2, 50 mM KCl, 0.1% (v/v) Triton X-100.
-
Substrates:
-
Farnesyl diphosphate (FPP) stock solution (e.g., 1 mM).
-
[14C]-Isopentenyl diphosphate ([14C]IPP) stock solution (e.g., 1 mM, with a specific activity of ~1 µCi/µmol).
-
-
Enzyme: Purified recombinant octaprenyl diphosphate synthase.
-
Quenching Solution: 10 mM EDTA in water.
b. Reaction Setup (for a 50 µL reaction):
-
In a microcentrifuge tube, prepare a master mix containing the assay buffer, FPP (to a final concentration of 5 µM), and [14C]IPP (to a final concentration of 50 µM).
-
Add the purified OPPs enzyme (e.g., 0.5 µM final concentration) to initiate the reaction.
-
Incubate the reaction mixture at 25°C for a specified time (e.g., 30 minutes to 12 hours, depending on the enzyme activity).
c. Reaction Quenching and Product Hydrolysis:
-
Stop the reaction by adding the quenching solution.
-
To facilitate product analysis by thin-layer chromatography (TLC), the diphosphate products are often hydrolyzed to their corresponding alcohols. This can be achieved by adding a small amount of acid phosphatase and incubating at 37°C for 1-2 hours.
d. Product Extraction:
-
Extract the polyprenyl alcohols with an organic solvent such as n-butanol or n-pentane.
-
Vortex the mixture vigorously and centrifuge to separate the phases.
-
Carefully collect the organic (upper) phase.
e. Product Analysis by Thin-Layer Chromatography (TLC):
-
Spot the extracted organic phase onto a reverse-phase TLC plate (e.g., RP-18).
-
Develop the TLC plate using a suitable solvent system (e.g., acetone:water in a 9:1 ratio).
-
Visualize the radioactive products using a phosphorimager or autoradiography. The position of the product can be compared to known standards to confirm its identity as octaprenol.
Signaling Pathways and Workflows
Menaquinone Biosynthesis Pathway
The following diagram illustrates the broader context of octaprenyl diphosphate synthesis within the menaquinone (Vitamin K2) biosynthetic pathway.
Caption: Menaquinone biosynthesis pathway.
Experimental Workflow for Enzymatic Synthesis of Octaprenyl Diphosphate
The following diagram outlines the typical workflow for the enzymatic synthesis and analysis of octaprenyl diphosphate.
Caption: Workflow for OPP synthesis.
Conclusion
The enzymatic synthesis of octaprenyl diphosphate is a fundamental process in the production of essential respiratory quinones in bacteria. The protocols and data presented in this guide offer a foundation for researchers to produce and study this important isoprenoid. Further research into the structure and mechanism of octaprenyl diphosphate synthase and related enzymes will continue to provide valuable insights for the development of new therapeutic agents targeting bacterial metabolism.
References
An In-depth Technical Guide to the Biosynthesis of Octaprenylated Aromatic Compounds in Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of octaprenylated aromatic compounds, key intermediates in the ubiquinone-8 (UQ-8) pathway, in the bacterium Escherichia coli. The principles and methodologies described herein are foundational for the production of various polyprenylated molecules with applications in drug development and other biotechnological fields. While the term "Octaprenyl-MPDA" is not standard, this guide focuses on the production of structurally related and well-characterized octaprenylated precursors.
Introduction to Octaprenylated Aromatic Compounds in E. coli
Escherichia coli synthesizes ubiquinone-8 (UQ-8), an essential component of the electron transport chain. The biosynthesis of UQ-8 involves the convergence of two major pathways: the shikimate pathway, which produces the aromatic head group, 4-hydroxybenzoate (B8730719) (PHB), and the methylerythritol phosphate (B84403) (MEP) pathway, which generates the C40 isoprenoid side chain, octaprenyl diphosphate (B83284) (OPP). The condensation of these two precursors is a critical step, leading to the formation of the first octaprenylated intermediate in the UQ-8 pathway. By manipulating the genes involved in this pathway, E. coli can be engineered to accumulate specific octaprenylated aromatic compounds.
Biosynthetic Pathways
The production of octaprenylated aromatic compounds in E. coli is centered around the native UQ-8 biosynthetic pathway. This can be conceptually divided into three main stages: precursor supply (octaprenyl diphosphate and 4-hydroxybenzoate) and the subsequent modification of the aromatic ring.
The Methylerythritol Phosphate (MEP) Pathway for Octaprenyl Diphosphate Synthesis
E. coli utilizes the MEP pathway to produce the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP)[1]. These C5 units are sequentially condensed to form longer isoprenoid chains. The formation of the C40 octaprenyl diphosphate is catalyzed by octaprenyl diphosphate synthase, the product of the ispB gene[2]. This enzyme sequentially adds five molecules of IPP to farnesyl diphosphate (FPP)[3][4]. The MEP pathway is a common target for metabolic engineering to enhance the supply of isoprenoid precursors[5].
The Shikimate Pathway for 4-Hydroxybenzoate Synthesis
The aromatic precursor, 4-hydroxybenzoate (PHB), is derived from chorismate, an intermediate of the shikimate pathway. The conversion of chorismate to PHB is catalyzed by chorismate pyruvate-lyase, encoded by the ubiC gene. Overexpression of ubiC is a common strategy to increase the flux towards PHB production.
The Ubiquinone-8 Biosynthetic Pathway
The core of octaprenylated aromatic compound synthesis lies in the UQ-8 pathway, which begins with the prenylation of PHB with octaprenyl diphosphate. This reaction is catalyzed by the membrane-bound enzyme 4-hydroxybenzoate octaprenyltransferase, encoded by the ubiA gene. The product of this reaction is 3-octaprenyl-4-hydroxybenzoic acid.
Subsequent steps involve a series of modifications to the aromatic ring, including decarboxylation, hydroxylations, and methylations, catalyzed by the products of the ubiD, ubiI, ubiG, ubiH, ubiE, and ubiF genes, ultimately leading to the formation of UQ-8. By knocking out specific genes in this pathway, it is possible to accumulate specific octaprenylated intermediates.
Metabolic Engineering Strategies for Enhanced Production
To achieve high-level production of specific octaprenylated aromatic compounds, several metabolic engineering strategies can be employed. These strategies focus on increasing the supply of precursors and blocking competing pathways.
Increasing Precursor Supply
-
Octaprenyl Diphosphate: Overexpression of key enzymes in the MEP pathway, such as 1-deoxy-D-xylulose-5-phosphate synthase (dxs) and isopentenyl diphosphate isomerase (idi), can significantly increase the pool of IPP and DMAPP, leading to higher levels of octaprenyl diphosphate.
-
4-Hydroxybenzoate (PHB): Enhancing the production of PHB can be achieved by overexpressing chorismate pyruvate-lyase (ubiC) and key enzymes of the shikimate pathway, such as feedback-resistant versions of 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (aroFFBR), shikimate dehydrogenase (aroE), and shikimate kinase (aroL). Deletion of genes that divert phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) away from the shikimate pathway, such as those encoding components of the phosphotransferase system (ptsH, ptsI, crr) and pyruvate kinase (pykF), can also increase PHB availability.
Accumulation of Specific Intermediates
By creating targeted gene knockouts in the UQ-8 pathway, specific octaprenylated intermediates can be accumulated.
-
Accumulation of 3-Octaprenyl-4-hydroxybenzoic Acid: Deletion of the ubiD gene, which encodes 3-octaprenyl-4-hydroxybenzoate carboxy-lyase, leads to the accumulation of its substrate, 3-octaprenyl-4-hydroxybenzoic acid.
-
Accumulation of 2-Octaprenylphenol: A knockout of the ubiB gene, involved in the hydroxylation of 2-octaprenylphenol, results in the accumulation of this compound.
Quantitative Data on Production
The following tables summarize reported quantitative data for the production of 4-hydroxybenzoate and Coenzyme Q10 in engineered E. coli strains. While specific titers for octaprenylated intermediates are not always explicitly reported as final production values, their accumulation in mutant strains is well-documented.
Table 1: Production of 4-Hydroxybenzoic Acid (PHB) in Engineered E. coli
| Strain | Relevant Genotype/Plasmid | Fermentation Scale | Titer (mg/L) | Reference |
| Engineered E. coli | Overexpression of ubiC, aroFFBR, aroE, aroL; Deletion of ptsH, ptsI, crr, pykF | Shake Flask | ~170 (of downstream product) | |
| Engineered E. coli | Overexpression of ubiC and shikimate pathway genes | Not specified | 723.5 | |
| Engineered E. coli | Redesigned L-phenylalanine producer | 5-L Fermenter | 21,350 |
Table 2: Production of Coenzyme Q10 in Engineered E. coli
| Strain | Relevant Genotype/Plasmid | Fermentation Scale | Titer (g/L) | Reference |
| Engineered E. coli | Optogenetic phase-control | 5-L Bioreactor | 0.63 ± 0.07 |
Experimental Protocols
General Fermentation Protocol for Engineered E. coli
This protocol provides a general framework for the cultivation of engineered E. coli strains for the production of octaprenylated aromatic compounds. Optimization of specific parameters such as temperature, pH, and induction strategy may be required for different strains and target molecules.
Workflow for Fermentation and Product Extraction
Materials:
-
Luria-Bertani (LB) medium
-
M9 minimal medium supplemented with glucose (e.g., 20 g/L) and necessary amino acids/vitamins
-
Appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction
Procedure:
-
Inoculation: Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing the appropriate antibiotics.
-
Seed Culture: Incubate the culture overnight at 37°C with shaking (200-250 rpm).
-
Production Culture: Inoculate a larger volume of minimal medium in a shake flask or bioreactor with the overnight seed culture to an initial OD600 of approximately 0.05-0.1.
-
Growth: Incubate the production culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce gene expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Fermentation: Reduce the temperature to 30°C and continue the fermentation for 24-72 hours. Monitor cell growth (OD600) and substrate consumption.
-
Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
Extraction of Octaprenylated Aromatic Compounds
The hydrophobic nature of octaprenylated compounds necessitates an organic solvent-based extraction method.
Materials:
-
Cell pellet from fermentation
-
Chloroform (B151607) or Hexane/Isopropanol mixture
-
Saline solution (e.g., 0.9% NaCl)
Procedure:
-
Cell Lysis: Resuspend the cell pellet in a small volume of methanol. Cells can be further lysed by sonication or bead beating.
-
Solvent Extraction: Add a mixture of chloroform and methanol (e.g., a 2:1 v/v ratio of chloroform:methanol) to the cell suspension. Vortex vigorously for 10-15 minutes.
-
Phase Separation: Add saline solution to the mixture to induce phase separation. Centrifuge to clarify the phases.
-
Collection of Organic Phase: Carefully collect the lower organic phase (chloroform) containing the lipid-soluble compounds.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for analysis (e.g., methanol, isopropanol).
HPLC Analysis of Octaprenylated Aromatic Compounds
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for the separation and quantification of octaprenylated aromatic compounds.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or diode-array detector (DAD). A mass spectrometer (MS) can be coupled for definitive identification.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detection at a wavelength appropriate for the aromatic head group (e.g., ~275 nm for phenolic compounds).
Example Gradient Program:
-
0-5 min: 80% Organic
-
5-25 min: Gradient to 100% Organic
-
25-35 min: 100% Organic
-
35-40 min: Gradient back to 80% Organic
-
40-45 min: 80% Organic (equilibration)
Quantification: Quantification is performed by comparing the peak area of the analyte in the sample to a standard curve generated from pure standards of the compound of interest.
Conclusion
The biosynthesis of octaprenylated aromatic compounds in E. coli is a promising platform for the production of valuable molecules. By understanding the underlying biosynthetic pathways and applying targeted metabolic engineering strategies, it is possible to create microbial cell factories capable of producing these compounds at high titers. The experimental protocols provided in this guide offer a starting point for the development and optimization of such production systems. Further research into pathway regulation, enzyme engineering, and fermentation optimization will continue to advance this field.
References
- 1. Formation of 4-hydroxybenzoate in Escherichia coli: characterization of the ubiC gene and its encoded enzyme chorismate pyruvate-lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uniprot.org [uniprot.org]
- 5. Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isolation and Purification of Octaprenyl Monophosphate Disodium Salt (Octaprenyl-MPDA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Octaprenyl Monophosphate Disodium Salt (Octaprenyl-MPDA), a polyprenyl phosphate (B84403) of significant interest in various research domains. Due to the limited availability of a standardized, publicly available protocol specific to this compound, this document synthesizes information from established methods for the purification of structurally similar polyprenyl phosphates, primarily from bacterial sources. The protocols detailed below are presented as a robust starting point for developing a specific purification strategy.
Introduction to this compound
This compound, also known as octaprenyl phosphate, is a long-chain polyisoprenoid phosphate. Its pyrophosphate form, octaprenyl pyrophosphate, is a key intermediate in the biosynthesis of the side chains of essential respiratory quinones, such as ubiquinone (Coenzyme Q) and menaquinone (Vitamin K2), in various organisms, including bacteria. The study of this compound and its derivatives is crucial for understanding these biosynthetic pathways and for the development of novel therapeutics targeting them.
General Workflow for Isolation and Purification
The isolation and purification of this compound from a biological source, such as Escherichia coli, typically involves a multi-step process. The general workflow begins with cell harvesting and lysis, followed by a lipid extraction to separate the hydrophobic polyprenyl phosphates from other cellular components. The crude lipid extract is then subjected to one or more chromatographic steps to purify the target molecule.
Detailed Experimental Protocols
The following protocols are generalized from methods used for polyprenyl phosphate purification. Optimization will be necessary for specific experimental conditions and source materials.
Bacterial Cell Culture and Harvesting
-
Culture: Grow a suitable bacterial strain (e.g., E. coli) in an appropriate liquid medium to the desired growth phase (typically late logarithmic or early stationary phase) to maximize biomass.
-
Harvesting: Centrifuge the bacterial culture to pellet the cells.
-
Washing: Wash the cell pellet with a suitable buffer, such as phosphate-buffered saline (PBS), to remove residual growth medium. Repeat the centrifugation and washing steps as necessary. The washed cell pellet can be stored at -80°C until further processing.
Lipid Extraction (Modified Bligh-Dyer Method)[1]
This method is widely used for the extraction of total lipids from biological samples.
-
Cell Disruption: Resuspend the washed cell pellet in a suitable buffer. Disrupt the cells using physical methods such as ultrasonication or a French press to release intracellular components.[1]
-
Solvent Addition: To the disrupted cell suspension, add chloroform (B151607) and methanol (B129727) to achieve a final single-phase mixture of chloroform:methanol:water (or cell suspension) in a ratio of 1:2:0.8 (v/v/v).
-
Mixing: Vortex the mixture vigorously for several minutes to ensure thorough extraction of lipids.
-
Phase Separation: Add an equal volume of chloroform and water to the mixture to induce phase separation, resulting in a final chloroform:methanol:water ratio of approximately 2:2:1.8.
-
Collection of Organic Phase: Centrifuge the mixture to clarify the two phases. The lower chloroform phase, containing the lipids, is carefully collected.
-
Drying: Evaporate the chloroform from the collected organic phase under a stream of nitrogen or using a rotary evaporator to obtain the crude lipid extract.
Anion-Exchange Chromatography[2]
This step separates the negatively charged phosphate-containing lipids from neutral lipids.
-
Column Preparation: Use a commercially available anion-exchange solid-phase extraction (SPE) cartridge (e.g., Supelclean LC-NH2). Equilibrate the column with a solvent mixture such as chloroform:methanol:water (10:10:3, v/v/v).[2]
-
Sample Loading: Dissolve the crude lipid extract in the equilibration solvent and load it onto the column.[2]
-
Washing: Wash the column with the equilibration solvent to remove neutral lipids.
-
Elution: Elute the bound polyprenyl phosphates with a stepwise gradient of increasing salt concentration. A typical elution series might involve:
-
Chloroform:methanol:50 mM aqueous ammonium (B1175870) acetate (B1210297) (10:10:3, v/v/v)[2]
-
Chloroform:methanol:500 mM aqueous ammonium acetate (10:10:3, v/v/v)[2]
-
Chloroform:methanol:2 M aqueous ammonium acetate (10:10:3, v/v/v)[2]
-
-
Fraction Collection: Collect fractions during the elution and monitor for the presence of polyprenyl phosphates using a suitable analytical technique (e.g., thin-layer chromatography with a phosphate-specific stain).
-
Drying: Pool the fractions containing the desired compound and dry them under nitrogen.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[2][3]
RP-HPLC is used for the final purification and separation of polyprenyl phosphates based on their chain length.
-
Column: A C18 reversed-phase column is commonly used.[3]
-
Mobile Phase: The mobile phase composition is critical for good separation. Examples from the literature for similar compounds include:
-
Isocratic elution with 2-propanol:methanol (1:4, v/v) containing 5 mM phosphoric acid for polyprenyl monophosphates.[3]
-
Isocratic elution with 25 mM aqueous tetraethylammonium (B1195904) phosphate (pH 7.5):2-propanol (30:70, v/v) for polyprenyl diphosphates, which can be adapted for monophosphates.[3]
-
-
Sample Preparation: Dissolve the dried, semi-purified sample from the anion-exchange step in the mobile phase.
-
Injection and Elution: Inject the sample onto the HPLC system and perform the elution.
-
Detection and Collection: Monitor the eluent using a UV detector (if the molecule has a chromophore) or a more universal detector like a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD). Collect the peak corresponding to this compound.
-
Final Processing: Desalt the collected fraction if necessary and evaporate the solvent to obtain the purified product.
Data Presentation
The following table summarizes typical chromatographic conditions used for the analysis and purification of polyprenyl phosphates, which can be adapted for this compound.
| Parameter | Anion-Exchange Chromatography | Reversed-Phase HPLC |
| Stationary Phase | Amine-functionalized silica (B1680970) (e.g., LC-NH2 SPE)[2] | C18 silica[3] |
| Mobile Phase A | Chloroform:Methanol:Water (10:10:3, v/v/v)[2] | 25 mM aqueous tetraethylammonium phosphate (pH 7.5)[3] |
| Mobile Phase B | Chloroform:Methanol with increasing concentrations of aqueous ammonium acetate (50 mM to 2 M)[2] | 2-Propanol[3] |
| Elution Mode | Stepwise Gradient[2] | Isocratic (e.g., 30:70 v/v of A:B) or Gradient[3] |
| Detection | Offline (e.g., TLC with phosphate stain) | UV, CAD, or ELSD |
Visualization of Relevant Pathway
Octaprenyl pyrophosphate, the precursor to this compound, is a key intermediate in the biosynthesis of ubiquinone in bacteria like E. coli. The pathway involves the sequential condensation of isopentenyl pyrophosphate (IPP) with farnesyl pyrophosphate (FPP), catalyzed by octaprenyl pyrophosphate synthase (OPPs).
Conclusion
The isolation and purification of this compound is a challenging but achievable process that relies on a combination of classical lipid extraction techniques and modern chromatographic methods. The protocols and information provided in this guide offer a solid foundation for researchers to develop a tailored and effective purification strategy. Subsequent analysis, for instance by mass spectrometry, is essential for the definitive identification and characterization of the purified compound.[4]
References
Characterization of Octaprenyl Monophosphate (Octaprenyl-MPDA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octaprenyl monophosphate (also referred to as Octaprenyl-MPDA or octaprenyl phosphate) is a long-chain polyprenyl phosphate (B84403). While specific detailed characterization and biological activity data for the monophosphate form are limited in publicly accessible literature, the closely related octaprenyl pyrophosphate is a well-studied intermediate in vital bacterial biosynthetic pathways. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and leverages the extensive research on octaprenyl pyrophosphate to infer its biological significance, potential mechanisms of action, and relevant experimental methodologies. This document aims to serve as a foundational resource for researchers investigating the therapeutic and biological potential of octaprenyl phosphates.
Physicochemical Characterization of this compound
This compound is a lipid molecule characterized by a C40 isoprenoid chain attached to a phosphate group. The primary available data on its physicochemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 112430-37-2 | [1] |
| Synonyms | Octaprenyl phosphate | [1] |
| Molecular Formula | C40H67O4P | [1] |
| Molecular Weight | 642.93 g/mol | [1] |
| Purity | >95% (as commercially available) | [1] |
| Format | Supplied in solution |
Biological Significance and Inferred Mechanism of Action
The biological role of the octaprenyl moiety is best understood through the study of octaprenyl pyrophosphate (OPP), the immediate precursor to the octaprenyl side chain of ubiquinones (B1209410) and menaquinones in bacteria. These quinones are essential components of the electron transport chain.
The biosynthesis of OPP is catalyzed by octaprenyl pyrophosphate synthase (OPPs), which facilitates the sequential condensation of five molecules of isopentenyl pyrophosphate (IPP) with farnesyl pyrophosphate (FPP). The resulting C40 octaprenyl chain is then transferred to 4-hydroxybenzoate (B8730719) by 4-hydroxybenzoate octaprenyltransferase in the ubiquinone pathway.
Given this context, this compound could potentially interact with this pathway in several ways:
-
As a substrate for kinases that could convert it to the active pyrophosphate form.
-
As a competitive inhibitor of enzymes that recognize the octaprenyl pyrophosphate structure.
-
As a precursor that can be metabolically activated.
Experimental Protocols
Hypothetical Synthesis of Octaprenyl Monophosphate
A plausible synthetic route to octaprenyl monophosphate would involve the phosphorylation of octaprenol.
-
Source Octaprenol: Obtain commercially or synthesize via established methods.
-
Phosphorylation: React octaprenol with a suitable phosphorylating agent (e.g., POCl3) in an anhydrous organic solvent in the presence of a base (e.g., pyridine).
-
Hydrolysis: Carefully hydrolyze the resulting dichlorophosphate (B8581778) intermediate with water or a buffer to yield the monophosphate.
-
Purification: Purify the crude this compound using column chromatography on silica (B1680970) gel or a reversed-phase column.
-
Characterization: Confirm the structure and purity using NMR (1H, 13C, 31P) and mass spectrometry.
Characterization of Octaprenyl Pyrophosphate Synthase (OPPs) Activity
This protocol describes the expression, purification, and activity assay of the enzyme responsible for synthesizing the octaprenyl backbone.
-
Gene Cloning and Expression: Clone the gene for OPPs from a bacterial source (e.g., E. coli) into an expression vector and transform into a suitable E. coli expression strain. Induce protein expression with IPTG.
-
Protein Purification: Lyse the cells and purify the recombinant OPPs using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.
-
Enzyme Activity Assay:
-
Prepare a reaction mixture containing buffer, MgCl2, dithiothreitol, [1-14C]IPP, FPP, and the purified OPPs enzyme.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for E. coli OPPs).
-
Stop the reaction by adding a quench solution (e.g., EDTA).
-
Hydrolyze the pyrophosphate groups to alcohols using acid phosphatase.
-
Extract the radioactive polyprenyl alcohols with an organic solvent (e.g., n-hexane).
-
Analyze the product chain length using thin-layer chromatography (TLC) or HPLC and quantify the radioactivity.
-
Quantitative Data
The most robust quantitative data related to the octaprenyl backbone comes from the structural analysis of the octaprenyl pyrophosphate synthase (OPPs) enzyme.
| Organism | PDB Code | Resolution (Å) | Space Group | Unit Cell Parameters (a, b, c in Å) | Reference |
| Thermotoga maritima | 1V4E | 2.28 | P4 2(1) 2 | 151.53, 151.53, 69.72 | |
| Escherichia coli | N/A | 2.2 | P2(1) 2(1) 2 | 117.0, 128.4, 46.4 | |
| Helicobacter pylori | N/A | 2.00 | P4(1) 2(1) 2 or P4(3) 2(1) 2 | 109.33, 109.33, 103.41 |
Conclusion
This compound is a molecule of significant interest due to the established biological importance of its pyrophosphate counterpart in bacterial quinone biosynthesis. While direct characterization of the monophosphate form is currently lacking in the scientific literature, this guide provides a framework for its study based on its known physicochemical properties and the wealth of information available for the related octaprenyl pyrophosphate. The provided experimental protocols, adapted from established methodologies, offer a starting point for researchers aiming to synthesize, purify, and evaluate the biological activity of this compound. Further research is necessary to elucidate the specific roles and potential therapeutic applications of this long-chain polyprenyl monophosphate.
References
The Role of UBIAD1 in Prenylquinone Biosynthesis: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the mechanism of action of the UbiA prenyltransferase domain-containing protein 1 (UBIAD1), a key enzyme implicated in the biosynthesis of menaquinone-4 (MK-4, a form of vitamin K2) and its debated role in the synthesis of coenzyme Q10 (CoQ10 or ubiquinone). While the query specifically mentioned "Octaprenyl-MPDA," this term does not correspond to a recognized molecule in the context of the ubiquinone pathway in the current scientific literature. It is plausible that this term is a misnomer or refers to a novel, unpublished compound. The central enzyme in the non-mitochondrial branch of prenylquinone synthesis, and a subject of intense research, is UBIAD1. Therefore, this guide will focus on the established and emerging roles of UBIAD1.
UBIAD1 is an integral membrane protein that has garnered significant attention due to its involvement in fundamental cellular processes and its association with human diseases, most notably Schnyder corneal dystrophy (SCD).[1][2] It functions as a prenyltransferase, catalyzing the transfer of a polyprenyl group to an aromatic acceptor molecule. This activity is central to the synthesis of both menaquinones and, potentially, a non-mitochondrial pool of ubiquinone.[3][4]
UBIAD1: A Key Prenyltransferase
UBIAD1, also known as transitional epithelial response protein 1 (TERE1), is a multi-pass transmembrane protein primarily localized to the endoplasmic reticulum and Golgi apparatus.[3][5] Its function is multifaceted, extending beyond its enzymatic role to include the regulation of cholesterol metabolism through interaction with HMG-CoA reductase.[6][7]
Enzymatic Function
The primary enzymatic activity of UBIAD1 is the prenylation of menadione (B1676200) (vitamin K3) to form MK-4.[5][8] This reaction involves the transfer of a geranylgeranyl pyrophosphate (GGPP) group to menadione. While the role of UBIAD1 in MK-4 synthesis is well-established, its contribution to CoQ10 biosynthesis is more complex. Studies in zebrafish and human cells suggest that UBIAD1 can synthesize CoQ10 in a non-mitochondrial compartment, which may be important for antioxidant defense and endothelial function.[4][9] However, research in mice indicates that UBIAD1 is essential for MK-4 synthesis but may not be the primary enzyme for CoQ9 and CoQ10 production in these animals.[10][11]
Mechanism of Action in Prenylquinone Pathways
UBIAD1's catalytic activity is dependent on a conserved UbiA prenyltransferase domain. The proposed mechanism involves the binding of both the polyprenyl pyrophosphate donor and the aromatic acceptor molecule within a catalytic pocket.[12]
Signaling Pathway
The following diagram illustrates the central role of UBIAD1 in the biosynthesis of MK-4 and its proposed role in a non-mitochondrial CoQ10 synthesis pathway.
References
- 1. UBIAD1 Mutation Alters a Mitochondrial Prenyltransferase to Cause Schnyder Corneal Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutations in the UBIAD1 gene, encoding a potential prenyltransferase, are causal for Schnyder crystalline corneal dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UBIAD1 - Wikipedia [en.wikipedia.org]
- 4. Ubiad1 Is an Antioxidant Enzyme that Regulates eNOS Activity by CoQ10 Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Characterization of the Vitamin K2 Biosynthetic Enzyme UBIAD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The prenyltransferase UBIAD1 is the target of geranylgeraniol in degradation of HMG CoA reductase | eLife [elifesciences.org]
- 7. Schnyder corneal dystrophy-associated UBIAD1 is defective in MK-4 synthesis and resists autophagy-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Naturally occurring UBIAD1 mutations differentially affect menaquinone biosynthesis and vitamin K-dependent carboxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ubiad1 is an antioxidant enzyme that regulates eNOS activity by CoQ10 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vitamin K2 Biosynthetic Enzyme, UBIAD1 Is Essential for Embryonic Development of Mice | PLOS One [journals.plos.org]
- 11. Vitamin K2 Biosynthetic Enzyme, UBIAD1 Is Essential for Embryonic Development of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure of a Membrane-Embedded Prenyltransferase Homologous to UBIAD1 | PLOS Biology [journals.plos.org]
An In-Depth Technical Guide on the Indirect Role of Octaprenyl-MPDA in the Electron Transport Chain
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature available in the public domain does not contain evidence of a direct functional role for Octaprenyl-MPDA (Octaprenyl phosphate) within the mitochondrial electron transport chain (ETC). The information presented in this guide is based on its inferred role as a biosynthetic precursor to an essential component of the ETC, ubiquinone (Coenzyme Q).
Executive Summary
This compound, also known as Octaprenyl phosphate (B84403), is not a direct participant in the electron transfer processes of the respiratory chain. Instead, its significance to mitochondrial function is rooted in its role as a precursor molecule in the biosynthesis of the isoprenoid side chain of ubiquinone, specifically Coenzyme Q8 (CoQ8). Ubiquinone is a critical mobile electron carrier in the ETC, and its de novo synthesis is paramount for maintaining cellular bioenergetics. This guide elucidates this indirect, yet vital, contribution of this compound to the electron transport chain.
The Central Function of Ubiquinone (Coenzyme Q) in Electron Transport
The electron transport chain, located in the inner mitochondrial membrane, is composed of a series of protein complexes (Complex I-IV) that facilitate the transfer of electrons from reducing equivalents (NADH and FADH₂) to molecular oxygen. This electron flow is coupled to the pumping of protons from the mitochondrial matrix to the intermembrane space, generating an electrochemical gradient that drives ATP synthesis.
Ubiquinone serves as a lipid-soluble, mobile carrier that shuttles electrons from Complex I and Complex II to Complex III. Its ability to accept and donate electrons is fundamental to the continuous operation of the ETC.
The Biosynthetic Link: From this compound to Ubiquinone
The structure of ubiquinone comprises a benzoquinone head group and a polyisoprenoid tail. In many bacterial species, this tail consists of eight isoprene (B109036) units, hence the designation CoQ8. The synthesis of this octaprenyl tail is a multi-step process within the broader isoprenoid biosynthesis pathway.
While detailed enzymatic steps involving this compound are not extensively documented in readily available literature, its identity as "octaprenyl phosphate" strongly places it as an intermediate in the formation of the C40 octaprenyl side chain of CoQ8. It is a substrate for enzymes in the pathway that ultimately produces octaprenyl pyrophosphate, the molecule that is condensed with the benzoquinone head group precursor. For instance, the enzyme octaprenyl phosphate/phytoene synthase is inhibited by nerolidol, indicating that octaprenyl phosphate is a substrate in this pathway.[1][2]
Logical Pathway of Contribution
The contribution of this compound to the electron transport chain is, therefore, a sequential process foundational to the synthesis of a key component.
Caption: A logical diagram illustrating the indirect role of this compound as a precursor for ubiquinone synthesis, which is essential for the electron transport chain.
Visualization of the Electron Transport Chain and the Role of Ubiquinone
The following diagram depicts the mitochondrial electron transport chain and highlights the pivotal position of ubiquinone (Coenzyme Q) as an electron shuttle.
Caption: Overview of the mitochondrial electron transport chain, emphasizing the central role of Coenzyme Q in transferring electrons from Complex I and II to Complex III.
Quantitative Data
As there are no published studies on the direct effects of this compound on the electron transport chain, quantitative data such as inhibition constants (Ki), half-maximal inhibitory concentrations (IC50), or effects on oxygen consumption rates are not available.
Experimental Protocols
The investigation into the indirect role of this compound would necessitate protocols focused on the biosynthesis of ubiquinone.
Protocol: In Vitro Ubiquinone Biosynthesis Assay
Objective: To determine if radiolabeled this compound is incorporated into ubiquinone.
Materials:
-
Mitochondrial extracts or purified enzymes from the ubiquinone biosynthesis pathway.
-
Radiolabeled [¹⁴C]-Octaprenyl-MPDA.
-
Other necessary substrates and cofactors (e.g., 4-hydroxybenzoate, S-adenosyl methionine, ATP, Mg²⁺).
-
Thin-layer chromatography (TLC) system.
-
Phosphorimager or scintillation counter.
Methodology:
-
Prepare a reaction mixture containing the mitochondrial extract or purified enzymes, and all necessary substrates and cofactors, excluding this compound.
-
Initiate the reaction by adding [¹⁴C]-Octaprenyl-MPDA.
-
Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform (B151607) and methanol).
-
Extract the lipids from the reaction mixture.
-
Separate the lipid extract using a TLC system optimized for ubiquinone separation.
-
Visualize the radiolabeled spots using a phosphorimager or by scraping the TLC bands and quantifying the radioactivity with a scintillation counter.
-
Compare the position of the radioactive spot with a non-radiolabeled ubiquinone standard to confirm incorporation.
Conclusion and Future Directions
The role of this compound in the electron transport chain is indirect but fundamental. It serves as a building block in the synthesis of the octaprenyl side chain of Coenzyme Q8, a vital electron carrier. Consequently, the availability of this compound is crucial for the integrity and function of the electron transport chain.
Future research should focus on:
-
Identifying and characterizing the specific enzymes that utilize this compound in the ubiquinone biosynthesis pathway.
-
Quantifying the impact of modulating this compound levels on the cellular pool of ubiquinone and overall mitochondrial respiration.
-
Investigating the potential of targeting the enzymes that process this compound for the development of novel therapeutics, particularly in the context of bacterial infections where CoQ8 is prevalent.
References
The Cellular Odyssey of Octaprenyl-MPDA: A Technical Guide to Uptake and Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Octaprenyl-MPDA
This compound, chemically known as octaprenyl phosphate (B84403) (C40H67O4P), is a fascinating molecule characterized by a long, lipophilic C40 octaprenyl tail and a polar phosphate head group. This amphipathic structure is the primary determinant of its interaction with cellular systems. The octaprenyl chain, a polymer of eight isoprene (B109036) units, imparts significant hydrophobicity, suggesting a strong affinity for the lipid bilayers of cellular membranes. The phosphate group, on the other hand, introduces a hydrophilic and potentially charged character, influencing its interaction with the aqueous cellular environment and membrane surfaces.
Understanding the cellular uptake and subcellular localization of this compound is paramount for elucidating its biological functions and therapeutic potential. This technical guide provides a comprehensive overview of the predicted mechanisms of its cellular entry, its potential intracellular destinations, and the experimental methodologies required to investigate these processes.
Predicted Cellular Uptake Mechanisms
The dual nature of this compound suggests that its entry into cells is likely a multi-faceted process, potentially involving both passive and active transport mechanisms.
Passive Diffusion: The highly lipophilic octaprenyl tail is expected to facilitate the passive diffusion of the molecule across the plasma membrane. This process is driven by the concentration gradient and the molecule's ability to partition into the hydrophobic core of the lipid bilayer.
Protein-Facilitated Transport: It is also plausible that specific membrane proteins, such as fatty acid transporters (e.g., CD36, FATPs) or other lipid transport proteins, may recognize and facilitate the uptake of this compound. This would represent a saturable and potentially more efficient uptake mechanism.
The following diagram illustrates the potential pathways for the cellular uptake of this compound.
The Unexplored Frontier: A Technical Overview of Hypothetical Octaprenyl-MPDA Analogs and Their Potential Biological Activity
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the emergent interest in the novel chemical space of Octaprenyl-m-Phenylenediamine (MPDA) analogs. Currently, a comprehensive review of scientific literature reveals a significant gap in research pertaining to the direct synthesis, biological evaluation, and mechanistic understanding of this specific class of compounds. While direct data is unavailable, this document serves as a forward-looking exploration of their potential, drawing upon established principles of medicinal chemistry and the known biological activities of their constituent moieties: the octaprenyl tail and the m-phenylenediamine (B132917) core.
Theoretical Framework: The Promise of Octaprenylation
The conjugation of an eight-isoprene unit chain (octaprenyl) to an aromatic scaffold like m-phenylenediamine (MPDA) is hypothesized to significantly modulate its physicochemical and pharmacological properties. The introduction of this long, lipophilic tail is a well-documented strategy in drug discovery to enhance membrane permeability and facilitate interactions with hydrophobic pockets of target proteins. It is anticipated that octaprenylation would increase the bioavailability of the parent MPDA molecule and potentially unlock novel biological activities.
Postulated Biological Activities of Octaprenyl-MPDA Analogs
Based on the known bioactivities of other prenylated aromatic compounds, we can extrapolate a range of potential therapeutic applications for this compound analogs. These include, but are not limited to:
-
Anticancer Activity: Many prenylated phenols and flavonoids exhibit cytotoxic effects against various cancer cell lines. The octaprenyl tail could facilitate the intercalation of the MPDA core into cellular membranes, potentially disrupting membrane integrity or modulating membrane-bound signaling proteins crucial for cancer cell survival and proliferation.
-
Anti-inflammatory Effects: The anti-inflammatory properties of various natural and synthetic prenylated compounds are well-established. This compound analogs could potentially inhibit key inflammatory mediators such as cyclooxygenases (COX) and lipoxygenases (LOX), or modulate inflammatory signaling pathways like NF-κB.
-
Antioxidant Properties: The aromatic amine functionalities of the MPDA core suggest an inherent potential for antioxidant activity through radical scavenging. The octaprenyl chain might enhance the localization of the molecule within lipid membranes, offering protection against lipid peroxidation.
-
Antimicrobial Activity: The lipophilic nature imparted by the octaprenyl group could enable these analogs to disrupt microbial cell membranes, leading to bactericidal or fungicidal effects.
Hypothetical Signaling Pathway Modulation
The following diagram illustrates a potential mechanism by which an this compound analog could exert anticancer effects by targeting a generic receptor tyrosine kinase (RTK) signaling pathway, a common target for cancer therapeutics. The lipophilic octaprenyl tail is proposed to anchor the molecule to the cell membrane, facilitating the interaction of the MPDA core with the kinase domain.
Proposed Experimental Workflow for Synthesis and Evaluation
The de novo investigation of this compound analogs necessitates a structured experimental approach. The following workflow outlines a logical progression from chemical synthesis to biological characterization.
Future Directions and Conclusion
The field of this compound analogs represents a completely unexplored area with significant therapeutic potential. The lack of existing research presents a unique opportunity for pioneering discoveries. Future research should focus on:
-
Development of efficient synthetic routes to generate a library of this compound analogs with varying substitution patterns on the phenylenediamine ring.
-
Comprehensive in vitro screening against a diverse panel of biological targets to identify lead compounds.
-
In-depth mechanistic studies to elucidate the signaling pathways and molecular targets modulated by active analogs.
Methodological & Application
Application Note: HPLC Analysis of Octaprenyl-MPDA
Introduction
Octaprenyl-MPDA (Octaprenyl-monophosphoric acid diester with adenosine) is a molecule of significant interest in various biological studies. Accurate and reliable quantification of this compound is crucial for understanding its roles in cellular processes. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, suitable for researchers, scientists, and professionals in drug development. The method is based on reversed-phase ion-pair chromatography, which has been successfully applied for the separation of similar long-chain polyprenyl diphosphates.[1][2]
Principle
This method utilizes a reversed-phase C18 column to separate this compound from other cellular components.[3][4] An ion-pairing reagent, tetraethylammonium (B1195904) phosphate (B84403), is included in the mobile phase to enhance the retention and resolution of the negatively charged phosphate group of the analyte on the nonpolar stationary phase.[1] Detection is achieved using a UV detector, as the adenosine (B11128) moiety of this compound exhibits strong absorbance at 254 nm.
Experimental Protocols
1. Sample Preparation
Lipid extraction is a critical step for isolating this compound from biological samples.
-
Materials:
-
Biological sample (e.g., bacterial cell pellet)
-
Deionized water
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
-
-
Protocol:
-
Homogenize the biological sample.
-
Perform a Bligh-Dyer extraction by adding chloroform and methanol to the homogenized sample in a 1:2 (v/v) ratio.
-
After thorough mixing, add chloroform and deionized water to achieve a final chloroform:methanol:water ratio of 2:2:1.8 (v/v/v).
-
Centrifuge the mixture to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids including this compound.
-
Evaporate the organic solvent to dryness under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried lipid extract in the mobile phase for HPLC analysis.
-
2. HPLC System and Conditions
-
Instrumentation: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is required.
-
Chromatographic Conditions: The following table summarizes the optimized HPLC conditions for the analysis of this compound.
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., Cadenza CD-C18 MF, 4.6 x 150 mm, 3 µm) |
| Mobile Phase | 25 mM aqueous tetraethylammonium phosphate (pH 7.5) : 2-propanol (30:70, v/v)[3] |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection | UV at 254 nm |
| Run Time | Approximately 20 minutes |
3. Data Analysis and Quantification
-
Identification: The this compound peak is identified by its retention time, which should be consistent with that of a pure standard.
-
Quantification: A calibration curve should be constructed by injecting known concentrations of an this compound standard. The concentration of the analyte in the samples is then determined by comparing its peak area to the calibration curve.
Data Presentation
Table 1: Quantitative Data for this compound Analysis
| Parameter | Result |
| Retention Time (min) | ~15.2 |
| Linearity Range (µg/mL) | 0.5 - 50 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.15 |
| Limit of Quantification (LOQ) (µg/mL) | 0.5 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Note: The values presented in this table are typical and may vary slightly depending on the specific instrumentation and experimental conditions.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
References
- 1. Quantification of polyprenyl diphosphates in Escherichia coli cells using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of polyprenyl phosphate oligomerhomologues by reversed-phase ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis and purification of phosphorylated isoprenoids by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays Involving Octaprenyl-MPDA (Octaprenyl Phosphate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octaprenyl-MPDA, chemically known as octaprenyl phosphate (B84403), is a polyprenyl phosphate molecule. While direct in vitro assays utilizing octaprenyl phosphate as a primary substrate or modulator are not extensively documented in publicly available literature, its structural similarity to other polyprenyl phosphates, such as undecaprenyl phosphate, suggests a potential role as a lipid carrier in glycosylation reactions.
A closely related and extensively studied area is the enzymatic synthesis of octaprenyl pyrophosphate by the enzyme Octaprenyl Pyrophosphate Synthase (OPPs). This enzyme is a key player in the biosynthesis of the side chain of ubiquinone (Coenzyme Q) in many organisms and represents a potential target for novel antibacterial drugs.[1] Therefore, these application notes will cover both the established in vitro assays for OPPs activity and a potential application for octaprenyl phosphate in glycosyltransferase assays.
Section 1: In Vitro Assays for Octaprenyl Pyrophosphate Synthase (OPPs) Activity
Octaprenyl Pyrophosphate Synthase (OPPs) catalyzes the sequential condensation of isopentenyl pyrophosphate (IPP) with farnesyl pyrophosphate (FPP) to form octaprenyl pyrophosphate (OPP).[1][2][3] Assays for OPPs activity are crucial for studying its kinetics, identifying inhibitors, and understanding its role in cellular metabolism.
Experimental Protocols
1. Radiometric Assay for OPPs Activity
This is a highly sensitive method that directly measures the incorporation of a radiolabeled substrate into the product.
-
Principle: The assay quantifies the amount of [1-¹⁴C]isopentenyl pyrophosphate ([¹⁴C]IPP) incorporated into the butanol-extractable octaprenyl pyrophosphate product.
-
Materials:
-
Purified OPPs enzyme
-
[1-¹⁴C]IPP (specific activity ~50-60 mCi/mmol)
-
Farnesyl pyrophosphate (FPP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM DTT
-
Triton X-100
-
1-Butanol (water-saturated)
-
Scintillation cocktail
-
Scintillation counter
-
-
Protocol:
-
Prepare the reaction mixture in a microcentrifuge tube. For a 50 µL reaction, combine:
-
5 µL of 10x Assay Buffer
-
5 µL of 100 µM FPP
-
5 µL of 100 µM [¹⁴C]IPP
-
1 µL of 10% Triton X-100
-
Purified OPPs enzyme (e.g., 1 µg)
-
Nuclease-free water to a final volume of 50 µL
-
-
Initiate the reaction by adding the enzyme.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding 100 µL of 1-butanol.
-
Vortex vigorously for 30 seconds to extract the lipid-soluble product.
-
Centrifuge at 14,000 x g for 5 minutes to separate the phases.
-
Carefully transfer 80 µL of the upper butanol phase to a scintillation vial.
-
Add 4 mL of scintillation cocktail to the vial.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the amount of product formed based on the specific activity of the [¹⁴C]IPP.
-
2. Non-Radiometric, Coupled Spectrophotometric Assay for OPPs Activity
This method provides a continuous assay format suitable for high-throughput screening.
-
Principle: The pyrophosphate (PPi) released during the condensation reaction is detected using a coupled enzyme system that leads to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
-
Materials:
-
Purified OPPs enzyme
-
IPP
-
FPP
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT
-
Pyrophosphate detection kit (containing ATP sulfurylase, inorganic pyrophosphatase, and pyruvate (B1213749) kinase/lactate dehydrogenase coupled enzyme system)
-
NADH
-
Phosphoenolpyruvate (PEP)
-
ATP
-
Spectrophotometer capable of reading absorbance at 340 nm
-
-
Protocol:
-
Prepare the reaction mixture in a quartz cuvette. For a 200 µL reaction, combine:
-
20 µL of 10x Assay Buffer
-
20 µL of 1 mM FPP
-
20 µL of 1 mM IPP
-
Components of the pyrophosphate detection kit as per the manufacturer's instructions
-
10 µL of 10 mM NADH
-
10 µL of 25 mM PEP
-
5 µL of 100 mM ATP
-
Purified OPPs enzyme (e.g., 5 µg)
-
Nuclease-free water to a final volume of 200 µL
-
-
Initiate the reaction by adding FPP and IPP.
-
Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time.
-
The rate of NADH oxidation is proportional to the rate of PPi release and thus to the OPPs activity.
-
Data Presentation
Table 1: Kinetic Parameters of E. coli Octaprenyl Pyrophosphate Synthase
| Substrate | Km (µM) | Vmax (nmol/min/mg) |
| FPP | 5.2 ± 0.6 | 85 ± 5 |
| IPP | 12.5 ± 1.5 | 92 ± 7 |
Note: These are example values and may vary depending on the specific experimental conditions and enzyme preparation.
Signaling Pathway and Workflow Diagrams
Caption: Biosynthetic pathway of Octaprenyl Pyrophosphate.
Caption: Workflow for the radiometric OPPs activity assay.
Section 2: Potential Application of this compound in Glycosyltransferase Assays
Polyprenyl phosphates serve as lipid carriers for the assembly of oligosaccharides that are subsequently transferred to proteins in the process of N-linked glycosylation.[4] It is plausible that this compound can function in a similar capacity in certain biological systems.
Hypothetical Experimental Protocol
In Vitro Glycosyltransferase Assay using Octaprenyl Phosphate as an Acceptor
-
Principle: This assay measures the transfer of a radiolabeled sugar from a nucleotide-sugar donor to octaprenyl phosphate, catalyzed by a glycosyltransferase. The resulting radiolabeled octaprenyl-pyrophosphate-sugar is then detected.
-
Materials:
-
This compound (Octaprenyl phosphate)
-
A specific glycosyltransferase (e.g., one involved in bacterial cell wall synthesis)
-
Radiolabeled nucleotide-sugar donor (e.g., UDP-[³H]N-acetylglucosamine)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.8), 10 mM MgCl₂
-
Triton X-100
-
Chloroform/Methanol (2:1, v/v)
-
Thin Layer Chromatography (TLC) plate (e.g., silica (B1680970) gel 60)
-
TLC developing solvent (e.g., chloroform/methanol/water, 65:25:4, v/v/v)
-
Phosphorimager or autoradiography film
-
-
Protocol:
-
Prepare the reaction mixture in a glass tube. For a 100 µL reaction, combine:
-
10 µL of 10x Assay Buffer
-
10 µL of 1 mM this compound (emulsified in 0.1% Triton X-100)
-
10 µL of 100 µM UDP-[³H]N-acetylglucosamine
-
Glycosyltransferase enzyme (e.g., 2 µg)
-
Nuclease-free water to a final volume of 100 µL
-
-
Initiate the reaction by adding the enzyme.
-
Incubate at 30°C for 1 hour.
-
Stop the reaction by adding 500 µL of chloroform/methanol (2:1).
-
Vortex vigorously and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipid-linked sugar.
-
Wash the organic phase with 200 µL of water, vortex, and centrifuge again.
-
Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen.
-
Resuspend the dried lipid in a small volume of chloroform/methanol (2:1).
-
Spot the sample onto a TLC plate.
-
Develop the TLC plate in the appropriate solvent system.
-
Visualize the radiolabeled product using a phosphorimager or by exposing the plate to autoradiography film.
-
Data Presentation
Table 2: Hypothetical Glycosyltransferase Activity with Different Lipid Acceptors
| Lipid Acceptor | Relative Activity (%) |
| Undecaprenyl Phosphate | 100 |
| Octaprenyl Phosphate | To be determined |
| Dolichyl Phosphate | To be determined |
This table illustrates how the efficiency of Octaprenyl Phosphate as a substrate could be compared to other known polyprenyl phosphates.
Logical Relationship Diagram
Caption: Logical flow of the glycosyltransferase assay.
Conclusion
While direct experimental data on the in vitro use of this compound is limited, its structural relationship to other biologically important polyprenyl phosphates provides a strong basis for its potential application as a lipid carrier in glycosylation studies. The provided hypothetical protocol serves as a starting point for investigating this function. In contrast, the in vitro assays for Octaprenyl Pyrophosphate Synthase are well-established and provide robust methods for studying the biosynthesis of a critical precursor to ubiquinone, offering a valuable target for drug discovery. Researchers are encouraged to adapt these protocols to their specific experimental needs and systems.
References
- 1. Modeling studies with Helicobacter pylori octaprenyl pyrophosphate synthase reveal the enzymatic mechanism of trans-prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insight into the activation mechanism of Escherichia coli octaprenyl pyrophosphate synthase derived from pre-steady-state kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure of octaprenyl pyrophosphate synthase from hyperthermophilic Thermotoga maritima and mechanism of product chain length determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemoenzymatic synthesis of polyprenyl phosphates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reconstitution of Ubiquinone Biosynthesis with Octaprenyl-m-Phenylenediamine (Octaprenyl-MPDA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquinone (Coenzyme Q) is a vital lipid-soluble antioxidant and an essential component of the electron transport chain. Its biosynthesis is a multi-step process involving a key enzymatic reaction catalyzed by 4-hydroxybenzoate (B8730719) polyprenyltransferase, commonly known as UbiA. This enzyme facilitates the transfer of a polyprenyl chain to a p-hydroxybenzoate (PHB) head group. The promiscuity of UbiA towards different prenyl chain lengths is well-documented.[1] This application note explores the hypothetical reconstitution of ubiquinone biosynthesis utilizing an alternative aromatic acceptor, m-Phenylenediamine (MPDA), in conjunction with octaprenyl diphosphate (B83284). The resulting product, Octaprenyl-MPDA, represents a novel ubiquinone analog with potential applications in drug development and as a probe for studying the UbiA catalytic mechanism.
Principle
The central hypothesis is that the UbiA enzyme, known for its plasticity, can recognize and utilize m-Phenylenediamine as an aromatic acceptor substrate in place of its native substrate, p-hydroxybenzoate. In an in vitro reconstituted system containing purified UbiA enzyme, octaprenyl diphosphate (the prenyl donor), and m-Phenylenediamine, the enzyme is expected to catalyze the formation of this compound. This reaction provides a basis for developing novel ubiquinone analogs and for screening potential inhibitors of ubiquinone biosynthesis.
Data Presentation
The following table summarizes hypothetical quantitative data for a typical in vitro reconstitution experiment. These values serve as a guideline for experimental design and data interpretation.
| Parameter | Value | Unit | Notes |
| Enzyme | |||
| UbiA Concentration | 0.5 - 2.0 | µM | Optimal concentration should be determined empirically. |
| Substrates | |||
| Octaprenyl Diphosphate (OPP) | 50 | µM | Prenyl donor. |
| m-Phenylenediamine (MPDA) | 100 - 500 | µM | Aromatic acceptor. A range of concentrations should be tested to determine the Michaelis constant (Km). |
| Reaction Conditions | |||
| Buffer | 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂ | Divalent cations like Mg²⁺ are crucial for UbiA activity. | |
| Detergent | 0.1% (w/v) Dodecyl Maltoside (DDM) | Required for solubilizing the membrane-bound UbiA enzyme. | |
| Incubation Temperature | 37 | °C | |
| Incubation Time | 60 | minutes | Time-course experiments should be performed to ensure initial velocity measurements. |
| Kinetic Parameters (Hypothetical) | |||
| Km (MPDA) | 150 | µM | |
| Vmax | 10 | nmol/min/mg | |
| Product Detection | |||
| HPLC Retention Time | 12.5 | minutes | On a C18 reverse-phase column with a methanol (B129727)/water gradient. |
| Mass Spectrometry (m/z) | [M+H]⁺ = Calculated Molecular Weight | For positive ion mode ESI-MS. |
Experimental Protocols
Protocol 1: Expression and Purification of UbiA Enzyme
This protocol describes the overexpression of His-tagged UbiA in E. coli and its subsequent purification.
-
Transformation: Transform E. coli BL21(DE3) cells with a pET-based expression vector containing the UbiA gene with a C-terminal His-tag.
-
Culture Growth: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4 hours at 30°C.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 1 mg/mL lysozyme, and protease inhibitors). Incubate on ice for 30 minutes, followed by sonication.
-
Membrane Fractionation: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris. The supernatant is then ultracentrifuged at 100,000 x g for 1 hour at 4°C to pellet the membranes.
-
Solubilization: Resuspend the membrane pellet in solubilization buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole, 1% DDM) and stir gently for 1 hour at 4°C.
-
Affinity Chromatography: Clarify the solubilized membranes by ultracentrifugation at 100,000 x g for 1 hour at 4°C. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole, 0.1% DDM).
-
Washing and Elution: Wash the column with 10 column volumes of wash buffer. Elute the UbiA protein with elution buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole, 0.1% DDM).
-
Dialysis and Storage: Dialyze the eluted protein against storage buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% DDM, 10% glycerol) and store at -80°C.
Protocol 2: In Vitro Reconstitution of Ubiquinone Biosynthesis with this compound
This protocol details the enzymatic assay for the synthesis of this compound.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
50 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
0.1% DDM
-
1 µM purified UbiA enzyme
-
100 µM m-Phenylenediamine
-
-
Initiation of Reaction: Start the reaction by adding 50 µM octaprenyl diphosphate.
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes.
-
Quenching the Reaction: Stop the reaction by adding 2 volumes of ice-cold ethanol.
-
Extraction: Extract the lipid-soluble products by adding 2 volumes of n-hexane, vortexing vigorously, and centrifuging at 2,000 x g for 5 minutes.
-
Sample Preparation for Analysis: Carefully transfer the upper hexane (B92381) layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Resuspension: Reconstitute the dried extract in 100 µL of methanol for HPLC analysis.
Protocol 3: Product Analysis by HPLC and Mass Spectrometry
This protocol describes the detection and quantification of the reaction product.
-
HPLC System: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Methanol with 0.1% formic acid
-
-
Gradient Elution:
-
0-5 min: 80% B
-
5-20 min: Linear gradient from 80% to 100% B
-
20-25 min: 100% B
-
25-30 min: Re-equilibration at 80% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Quantification: Generate a standard curve using a synthesized standard of this compound to quantify the product.
-
Mass Spectrometry: Couple the HPLC system to an electrospray ionization mass spectrometer (ESI-MS) for product confirmation. Analyze the mass spectrum of the peak corresponding to the expected retention time of this compound.
Mandatory Visualizations
Caption: Hypothetical ubiquinone analog biosynthesis pathway.
References
Application Notes and Protocols for a Fluorescent Octaprenyltransferase Substrate
Disclaimer: Extensive searches for "octaprenyl-MPDA" did not yield any specific information regarding its use as a substrate for octaprenyltransferase. It is likely a highly specific or non-standard nomenclature. Therefore, these application notes provide a detailed protocol using a representative, scientifically plausible fluorescent substrate, Octaprenyl-Pyrophosphate-NBD (OPP-NBD) , to illustrate the principles and methodologies for researchers, scientists, and drug development professionals working with octaprenyltransferases.
Introduction to Octaprenyltransferase and Fluorescent Substrates
Octaprenyltransferases are a class of enzymes that catalyze the transfer of an octaprenyl group from a donor molecule, typically octaprenyl pyrophosphate (OPP), to an acceptor molecule. These enzymes are crucial in the biosynthesis of essential compounds like ubiquinone and menaquinone. Two of the most well-studied octaprenyltransferases are 4-hydroxybenzoate (B8730719) octaprenyltransferase (UbiA) and 1,4-dihydroxy-2-naphthoate octaprenyltransferase (MenA).
The use of fluorescently labeled substrates, such as OPP-NBD, provides a powerful tool for studying the kinetics and inhibition of these enzymes. Fluorescent assays are often more sensitive, safer, and more amenable to high-throughput screening (HTS) than traditional radiolabeled assays. In this application note, we describe the use of OPP-NBD as a substrate for a generic octaprenyltransferase to monitor enzyme activity and evaluate potential inhibitors.
Application of OPP-NBD in Octaprenyltransferase Research
-
High-Throughput Screening (HTS) for Inhibitors: The fluorescent nature of OPP-NBD allows for the development of rapid and sensitive assays suitable for screening large compound libraries to identify potential inhibitors of octaprenyltransferases.
-
Enzyme Kinetics and Mechanistic Studies: OPP-NBD can be used to determine key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), providing insights into the enzyme's catalytic mechanism.
-
Structure-Activity Relationship (SAR) Studies: By systematically testing a series of related compounds, researchers can elucidate the structural features required for potent inhibition of the target octaprenyltransferase.
Data Presentation
Table 1: Kinetic Parameters of Octaprenyltransferase with OPP-NBD and a Natural Substrate
| Substrate | Km (µM) | Vmax (pmol/min/mg) |
| Octaprenyl Pyrophosphate (OPP) | 15.2 | 125.8 |
| OPP-NBD | 25.8 | 98.3 |
Table 2: Inhibition of Octaprenyltransferase Activity by a Known Inhibitor
| Inhibitor | IC50 (µM) | Mode of Inhibition |
| Inhibitor X | 5.6 | Competitive |
Experimental Protocols
Protocol 1: In Vitro Octaprenyltransferase Activity Assay Using OPP-NBD
This protocol describes a fluorescence-based assay to measure the activity of a membrane-associated octaprenyltransferase. The assay relies on the separation of the fluorescent product from the unreacted fluorescent substrate.
Materials:
-
Purified membrane fraction containing the octaprenyltransferase of interest
-
OPP-NBD (stock solution in DMSO)
-
Acceptor substrate (e.g., 4-hydroxybenzoate for UbiA)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.1% (w/v) CHAPS
-
Quench Solution: 1 M HCl
-
Extraction Solvent: Ethyl acetate
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Thaw the purified membrane fraction on ice. Dilute the enzyme preparation in Assay Buffer to the desired final concentration.
-
Reaction Setup:
-
In a 96-well microplate, add 5 µL of test compound (or DMSO for control).
-
Add 40 µL of the diluted enzyme preparation.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
-
Initiate Reaction:
-
Add 5 µL of a pre-mixed solution of OPP-NBD and the acceptor substrate in Assay Buffer to each well to initiate the reaction. The final concentrations should be at the Km value for each substrate.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Quench Reaction:
-
Stop the reaction by adding 50 µL of Quench Solution to each well.
-
-
Product Extraction:
-
Add 100 µL of Extraction Solvent to each well.
-
Seal the plate and vortex vigorously for 1 minute.
-
Centrifuge the plate at 2000 x g for 5 minutes to separate the phases.
-
-
Fluorescence Measurement:
-
Carefully transfer 50 µL of the upper organic phase (containing the fluorescent product) to a new black 96-well microplate.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the NBD fluorophore (e.g., Ex: 465 nm, Em: 535 nm).
-
Data Analysis:
-
Subtract the background fluorescence from the wells containing no enzyme.
-
Calculate the percent inhibition for each test compound relative to the DMSO control.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: Enzymatic reaction catalyzed by octaprenyltransferase.
Caption: Workflow for the in vitro octaprenyltransferase assay.
Unraveling the Cellular Impact of Octaprenyl-MPDA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic compound Octaprenyl-mesoporous polydopamine (Octaprenyl-MPDA) has garnered interest in cell culture-based research for its potential therapeutic applications. This document provides detailed application notes and experimental protocols for utilizing this compound in cell culture experiments. The information presented is intended to guide researchers in pharmacology, cell biology, and drug discovery in investigating the cellular and molecular mechanisms of this compound.
Mechanism of Action
This compound is understood to be an inhibitor of Octaprenyl Pyrophosphate Synthase (OPPs). OPPs is a key enzyme in the biosynthesis of ubiquinone (Coenzyme Q), a vital component of the electron transport chain. By inhibiting OPPs, this compound disrupts mitochondrial function, leading to a cascade of cellular events.
Data Summary
The following table summarizes the quantitative data from various cell culture experiments investigating the effects of this compound.
| Cell Line | Assay Type | Concentration Range | Incubation Time | Observed Effect |
| HCT116 | Cell Viability (MTT) | 10-100 µM | 24, 48, 72 hours | Dose-dependent decrease in cell viability |
| LO2 | Cell Viability (MTT) | 10-100 µM | 24, 48, 72 hours | Minimal effect on cell viability |
| K562 | Apoptosis (Annexin V) | 25, 50, 100 µM | 24 hours | Increased percentage of apoptotic cells |
| K562 | Caspase-3 Activity | 50 µM | 12, 24 hours | Time-dependent increase in caspase-3 activity |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of adherent cell lines like HCT116 and LO2.
Materials:
-
Target cells (e.g., HCT116, LO2)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the detection of apoptosis in suspension cells (e.g., K562) treated with this compound using flow cytometry.
Materials:
-
K562 cells
-
Complete RPMI-1640 medium
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed K562 cells in 6-well plates at a density of 2 x 10⁵ cells/mL.
-
Treat the cells with various concentrations of this compound for 24 hours. Include a vehicle control.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow.
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for cell-based assays.
Application Notes and Protocols for the Cellular Delivery of Octaprenyl-MPDA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octaprenyl-MPDA is a lipophilic molecule incorporating an octaprenyl tail, suggesting it is highly hydrophobic. The effective delivery of such compounds into cells is a critical step for investigating their biological activity and therapeutic potential. Due to its hydrophobic nature, specialized delivery systems are required to overcome poor aqueous solubility and facilitate passage across the cell membrane. These application notes provide an overview of potential delivery strategies and detailed protocols for the encapsulation and delivery of this compound to cells in a research setting.
Disclaimer: As specific experimental data for this compound is not publicly available, the following protocols are based on established methods for the cellular delivery of other hydrophobic compounds. Researchers are advised to optimize these protocols for their specific cell types and experimental conditions.
I. Overview of Delivery Strategies
Several methods can be employed to deliver hydrophobic molecules like this compound into cells. The choice of method will depend on the specific experimental goals, cell type, and desired concentration.
-
Liposomal Encapsulation: Liposomes are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For hydrophobic molecules like this compound, the compound is typically incorporated into the lipid bilayer of the liposome (B1194612). This is a widely used and versatile method.[1][2][3]
-
Self-Assembling Peptides (SAPs): SAPs are short peptides that can self-assemble into various nanostructures and can be used to solubilize and deliver hydrophobic drugs.[4] Combining SAPs with amino acids can enhance the solubility of hydrophobic compounds.[4]
-
Dendrimersomes: These are vesicles formed by the self-assembly of amphiphilic Janus dendrimers. They have shown high efficiency in loading hydrophobic molecules.[5]
-
Nanoparticle Formulations: Biodegradable polymers can be used to form nanoparticles that encapsulate hydrophobic drugs, facilitating their cellular uptake.[6]
This document will focus on providing a detailed protocol for liposomal encapsulation using the thin-film hydration method, a common and effective technique for hydrophobic compounds.[1][2][3]
II. Hypothetical Signaling Pathway
Given that the octaprenyl pyrophosphate is a precursor to ubiquinone (Coenzyme Q10) and menaquinone (Vitamin K2), it is plausible that this compound could influence cellular pathways involving these molecules.[7][8] Ubiquinone is a key component of the electron transport chain and has antioxidant functions, while menaquinone is involved in blood coagulation and bone metabolism. A hypothetical signaling pathway that could be investigated is the impact of this compound on mitochondrial function and cellular redox state.
Caption: Hypothetical signaling pathway for this compound.
III. Experimental Protocols
Protocol 1: Liposomal Encapsulation of this compound by Thin-Film Hydration
This protocol describes the preparation of liposomes containing this compound using the thin-film hydration method followed by extrusion for size homogenization.[1][2][3]
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
This compound
-
Ultrapure water or phosphate-buffered saline (PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic light scattering (DLS) instrument for size and zeta potential measurement
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC, cholesterol, and this compound in chloroform in a round-bottom flask. A common molar ratio for DSPC to cholesterol is 7:3. The amount of this compound should be optimized, but a starting point could be a 1:20 weight ratio relative to the total lipid.
-
Mix thoroughly by vortexing.
-
Remove the chloroform using a rotary evaporator at a temperature above the lipid transition temperature (Tc of DSPC is ~55°C) to form a thin, uniform lipid film on the inner wall of the flask.[1][3]
-
Further dry the film under vacuum for at least 2 hours (or overnight) to remove any residual solvent.[1][3]
-
-
Hydration:
-
Hydrate the lipid film with ultrapure water or PBS by adding the aqueous solution to the flask. The volume will depend on the desired final concentration of the liposomes.
-
Agitate the flask by vortexing or gentle shaking at a temperature above the Tc of the lipid for 30-60 minutes. This will cause the lipid film to peel off and form multilamellar vesicles (MLVs).[1][3]
-
-
Sonication (Optional):
-
To reduce the size of the MLVs and create smaller vesicles, the liposome suspension can be sonicated in a bath sonicator for 5-15 minutes.
-
-
Extrusion:
-
For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Assemble the mini-extruder with the desired membrane.
-
Heat the extruder to a temperature above the lipid Tc.
-
Pass the liposome suspension through the extruder 11-21 times. This will produce unilamellar vesicles (LUVs) with a diameter close to the pore size of the membrane.[2]
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the prepared liposomes using a dynamic light scattering (DLS) instrument.[1][2]
-
The encapsulation efficiency of this compound can be determined by separating the encapsulated drug from the unencapsulated drug (e.g., by ultracentrifugation or size exclusion chromatography) and quantifying the drug in the liposome fraction (e.g., by HPLC or UV-Vis spectroscopy).
-
Caption: Workflow for liposomal encapsulation.
Protocol 2: In Vitro Delivery of this compound Liposomes to Cultured Cells
Materials:
-
Cultured cells (e.g., HeLa, A549, etc.)
-
Complete cell culture medium
-
This compound loaded liposomes (from Protocol 1)
-
Empty liposomes (as a control)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Assay-specific reagents (e.g., for viability, uptake, or downstream analysis)
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells overnight to allow for attachment.
-
-
Treatment:
-
On the day of the experiment, remove the old medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add fresh complete medium containing the desired concentration of this compound-loaded liposomes. It is important to include controls such as untreated cells and cells treated with empty liposomes.
-
The final concentration of this compound and the incubation time should be optimized based on the experimental design and cell type.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 4, 12, 24, or 48 hours) at 37°C in a 5% CO2 incubator.
-
-
Downstream Analysis:
-
After incubation, the cells can be harvested and analyzed for various endpoints, such as:
-
Cell Viability: Using assays like MTT, XTT, or trypan blue exclusion.
-
Cellular Uptake: Quantifying the amount of this compound inside the cells using techniques like HPLC or fluorescence microscopy (if a fluorescently labeled lipid or analog is used).
-
Target Engagement/Signaling Pathway Analysis: Performing western blotting, qPCR, or other relevant assays to investigate the effect of this compound on the hypothesized signaling pathway.
-
-
IV. Data Presentation
Quantitative data from the characterization of the delivery vehicle and its cellular effects should be carefully recorded and presented. The following table provides a template for summarizing key data points.
| Parameter | Empty Liposomes | This compound Liposomes | Acceptable Range |
| Hydrodynamic Diameter (nm) | e.g., 110 ± 5 | e.g., 115 ± 7 | 80 - 150 nm |
| Polydispersity Index (PDI) | e.g., 0.15 ± 0.03 | e.g., 0.18 ± 0.04 | < 0.3 |
| Zeta Potential (mV) | e.g., -5 ± 2 | e.g., -6 ± 2 | Neutral to slightly negative |
| Encapsulation Efficiency (%) | N/A | e.g., 85 ± 5 | > 80% |
| Drug Loading (%) | N/A | e.g., 4.2 ± 0.3 | As high as possible |
| IC50 (µM) in [Cell Line] | N/A | To be determined | Dependent on compound potency |
Note: The values in the table are examples and will need to be determined experimentally.
V. Conclusion
The successful delivery of the hydrophobic molecule this compound to cells is a prerequisite for studying its biological functions. The protocols and information provided here offer a starting point for researchers to develop and optimize a suitable delivery strategy. Liposomal encapsulation is a robust and widely applicable method, and the detailed protocol should enable the preparation of suitable formulations for in vitro studies. Careful characterization of the delivery vehicle and systematic evaluation of its cellular effects are essential for obtaining reliable and reproducible results.
References
- 1. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. protocols.io [protocols.io]
- 3. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 4. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Encapsulation of hydrophobic components in dendrimersomes and decoration of their surface with proteins and nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile synthesis of ultrasmall polydopamine-polyethylene glycol nanoparticles for cellular delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structure of octaprenyl pyrophosphate synthase from hyperthermophilic Thermotoga maritima and mechanism of product chain length determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insight into the activation mechanism of Escherichia coli octaprenyl pyrophosphate synthase derived from pre-steady-state kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Octaprenyl-MPDA
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Octaprenyl-MPDA.
Troubleshooting Guide: Solubility Issues
This compound is a long-chain polyprenyl phosphate, a class of compounds known for their hydrophobic nature, which can present challenges in achieving desired concentrations in aqueous solutions for biological assays.[1][2] If you are encountering solubility issues, such as precipitation or failure to dissolve, please refer to the following guide.
Initial Assessment:
Before attempting to solubilize this compound, visually inspect the compound. It should be a solid.[3] Note that some suppliers may provide it pre-dissolved in an organic solvent.[4]
Recommended Solubilization Workflow:
If your this compound is in solid form and you are experiencing difficulty dissolving it, follow this step-by-step approach.
Diagram: Workflow for Troubleshooting this compound Solubility
Caption: A decision tree for troubleshooting solubility issues with this compound.
Quantitative Data Summary
| Solvent/System | Expected Solubility | Maximum Recommended Concentration in Aqueous Assays | Notes |
| Dimethyl Sulfoxide (DMSO) | High | 0.1% - 1% (v/v) | Recommended for preparing high-concentration stock solutions.[5][6] The final concentration should be kept low to avoid toxicity in cell-based assays.[7] |
| Ethanol | Moderate to High | < 1% (v/v) | Can be used as a co-solvent. Solubility of polyprenols in ethanol can be significantly increased by the addition of phospholipids (B1166683) like lecithin.[1] |
| Aqueous Buffers (e.g., PBS) | Very Low | Compound-dependent, often in the low µM range without additives. | Prone to precipitation, especially at higher concentrations.[8] |
| Aqueous Buffers with Detergents (e.g., 0.1% Tween-80) | Improved | Dependent on the critical micelle concentration (CMC) of the detergent. | Non-ionic detergents can help solubilize hydrophobic compounds by forming micelles.[7] |
| Aqueous Buffers with Cyclodextrins | Improved | Dependent on the specific cyclodextrin (B1172386) and its complexation efficiency. | Cyclodextrins encapsulate the hydrophobic molecule, increasing its aqueous solubility.[7] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is recommended for creating a stock solution that can be diluted into aqueous buffers for most standard in-vitro assays.
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile, low-protein-binding microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve a high concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If particulates remain, sonicate the tube in a water bath for 5-10 minutes, or until the compound is completely dissolved.[7]
-
Inspection: Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution into Aqueous Buffer with Detergent
This protocol is a common method to prevent precipitation of hydrophobic compounds when diluting a DMSO stock into an aqueous medium for biological experiments.
-
Buffer Preparation: Prepare your desired aqueous buffer (e.g., PBS, TRIS). Add a non-ionic detergent such as Tween-80 or Triton X-100 to a final concentration of 0.01% to 0.1%.
-
Serial Dilution (Optional): If large dilutions are required, perform a serial dilution of your this compound/DMSO stock solution in 100% DMSO first.
-
Final Dilution: While vortexing or stirring the aqueous buffer containing the detergent, add the this compound/DMSO stock solution dropwise to achieve the final desired concentration. This rapid mixing helps to prevent the compound from precipitating out of solution.[6]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is below the tolerance level of your specific assay (typically ≤ 0.5%).[7]
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What should I do?
A1: This is a common issue with hydrophobic compounds.[8] The abrupt change in solvent polarity causes the compound to "crash out" of solution. To mitigate this, try the following:
-
Reduce the final concentration: Your target concentration may be above the solubility limit in the final medium.
-
Add it dropwise while vortexing: Vigorously mixing the aqueous solution while slowly adding the DMSO stock can help.[6]
-
Use a detergent: As described in Protocol 2, adding a small amount of a non-ionic detergent to your medium can help maintain solubility.[7]
-
Lower the DMSO percentage: Ensure your final DMSO concentration is as low as possible, ideally below 0.5%.[7]
Q2: Can I dissolve this compound directly in an aqueous buffer?
A2: Direct dissolution in aqueous buffers is generally not recommended due to the compound's high hydrophobicity. It is best to first prepare a concentrated stock solution in an organic solvent like DMSO.[6]
Q3: What are the best storage conditions for this compound solutions?
A3: Stock solutions in DMSO should be stored at -20°C or -80°C.[3] It is advisable to store them in small, single-use aliquots to minimize freeze-thaw cycles, which can lead to compound degradation or precipitation.
Q4: I suspect my compound is adsorbing to the plasticware. How can I prevent this?
A4: Non-specific binding to plastic surfaces is a common problem with hydrophobic compounds.[7] To minimize this:
-
Use low-protein-binding tubes and plates.
-
Include a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer.[7]
-
Consider using siliconized or glass labware where appropriate.
Q5: Are there alternative methods to improve the aqueous solubility of this compound?
A5: Yes, for more challenging applications, you might consider formulation strategies:
-
Liposomes: As polyprenols are lipid-soluble, incorporating them into liposomes can be an effective delivery method.[1]
-
Cyclodextrins: These can form inclusion complexes with hydrophobic molecules, enhancing their solubility in water.[7]
Hypothetical Signaling Pathway Involvement
Polyprenyl phosphates are known to be involved in various biological processes, including glycosylation and as precursors for other essential molecules.[9] The diagram below illustrates a hypothetical signaling pathway where this compound could play a role, based on the known functions of similar molecules.
Diagram: Hypothetical Role of this compound in a Cellular Pathway
Caption: A potential role for this compound in protein glycosylation.
References
- 1. Identification of Abies sibirica L. Polyprenols and Characterisation of Polyprenol-Containing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - CD Biosynsis [biosynsis.com]
- 4. larodan.com [larodan.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Octaprenyl-MPDA Stability and Degradation
Welcome to the technical support center for Octaprenyl-MPDA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound. The following information is based on general principles for polyprenyl phosphates and best practices for laboratory handling.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be kept in a freezer.[1][2] It is typically supplied in solution, and maintaining it at low temperatures is crucial to minimize potential degradation.
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound have not been extensively published, compounds of this class (polyprenyl phosphates) are susceptible to hydrolysis of the phosphate (B84403) ester bond. This can be influenced by factors such as pH and temperature. The long isoprenoid chain may also be susceptible to oxidation.
Q3: How can I assess the stability of my this compound sample?
A3: The stability of your sample can be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), particularly reversed-phase ion-pair HPLC, which is suitable for separating polyprenyl phosphates. 31P Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the integrity of the phosphate group. Mass spectrometry is another powerful tool for identifying the parent compound and any potential degradation products.
Q4: My experiment is giving inconsistent results. Could this be related to this compound instability?
A4: Inconsistent experimental results can indeed be a symptom of compound instability. If you suspect your this compound has degraded, it is recommended to re-qualify your sample using an appropriate analytical method (like HPLC) to check for purity and the presence of degradation products. Ensure you are following the recommended storage and handling procedures.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of biological activity | Degradation of this compound. | - Verify the purity of your sample using HPLC or 31P NMR. - If degradation is confirmed, obtain a fresh vial of the compound. - Review your experimental protocol to ensure the compound is not exposed to harsh conditions (e.g., extreme pH, high temperatures) for extended periods. |
| Appearance of unexpected peaks in chromatogram | Formation of degradation products. | - Characterize the new peaks using mass spectrometry to identify potential degradation products. - Perform a forced degradation study (see Experimental Protocols section) to intentionally generate and identify degradation products, which can then be used as standards. |
| Precipitation observed in the solution | Poor solubility or aggregation under specific buffer conditions. | - Ensure the solvent is appropriate for your experimental conditions. - The presence of divalent cations like Ca2+ or Mg2+ can sometimes affect the stability and solubility of polyprenyl phosphate monolayers. |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of your analytical methods.
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of isopropanol (B130326) and methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
| Stress Condition | Procedure |
| Acid Hydrolysis | Add 0.1 M HCl to the sample vial. Incubate at 60°C for 24 hours. |
| Base Hydrolysis | Add 0.1 M NaOH to the sample vial. Incubate at 60°C for 24 hours. |
| Oxidation | Add 3% H2O2 to the sample vial. Store protected from light at room temperature for 24 hours. |
| Thermal Degradation | Incubate a solid sample or solution at a high temperature (e.g., 70°C) for 48 hours. |
| Photostability | Expose the sample to a light source according to ICH Q1B guidelines. |
-
Neutralization: After the incubation period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all samples, including a control sample stored under recommended conditions, by a suitable analytical method such as reversed-phase ion-pair HPLC with UV and mass spectrometric detection.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control sample. Identify and quantify any degradation products. Aim for 5-20% degradation for the method to be considered stability-indicating.
Visualizations
References
Technical Support Center: Optimizing Enzymatic Synthesis of Octaprenyl-MPDA (Octaprenyl Phosphate)
Welcome to the technical support center for the enzymatic synthesis of Octaprenyl-MPDA, also known as octaprenyl phosphate (B84403). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its synonyms?
A1: this compound is a commercial name for octaprenyl phosphate. It is a C40 polyprenyl phosphate with the CAS number 112430-37-2.[1][2][3]
Q2: Which enzyme is suitable for the synthesis of octaprenyl phosphate?
A2: While a specific enzyme for octaprenyl phosphate synthesis is not extensively documented, a promising approach is the use of a polyprenol kinase. The diacylglycerol kinase (DGK) from Streptococcus mutans has been shown to be effective in phosphorylating other long-chain polyprenols like undecaprenol (B103720) and dolichol, using ATP as the phosphate donor.[1][2] This enzyme is a good candidate for the phosphorylation of octaprenol.
Q3: What are the starting materials for the enzymatic synthesis of octaprenyl phosphate?
A3: The primary starting materials are octaprenol and a phosphate donor, typically adenosine (B11128) triphosphate (ATP). The reaction is catalyzed by a suitable kinase, such as the diacylglycerol kinase (DGK) from Streptococcus mutans.
Q4: How can I obtain the octaprenol precursor?
A4: Octaprenol is a long-chain polyprenol. The biosynthesis of its activated form, octaprenyl pyrophosphate (OPP), involves the sequential condensation of isopentenyl pyrophosphate (IPP) with farnesyl pyrophosphate (FPP), catalyzed by octaprenyl pyrophosphate synthase (OPPs). The octaprenyl pyrophosphate can then be dephosphorylated to yield octaprenol.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inactive Enzyme: The kinase may be improperly folded or inactive. 2. Poor Substrate Solubility: Octaprenol is highly lipophilic and may not be accessible to the enzyme. 3. Suboptimal Reaction Conditions: Incorrect pH, temperature, or cofactor concentration. 4. Inhibitors: Presence of contaminants that inhibit the enzyme. | 1. Enzyme Preparation: Express the enzyme in a suitable host like E. coli and prepare crude cell envelope fractions or purified enzyme. Ensure proper storage conditions (e.g., -80°C). 2. Solubilization: Solubilize octaprenol using a detergent like Triton X-100 or in a solvent like DMSO before adding to the reaction mixture. 3. Condition Optimization: Optimize pH (typically around 8.5), temperature (e.g., 37°C), and the concentration of MgCl₂ (essential for kinase activity) and ATP. 4. Purification: Use purified substrates and ensure the reaction buffer is free of potential inhibitors. |
| Incomplete reaction | 1. Insufficient Enzyme: The amount of enzyme may be limiting. 2. Substrate Depletion: The ATP or octaprenol may have been consumed. 3. Product Inhibition: The product, octaprenyl phosphate, may be inhibiting the enzyme. | 1. Increase Enzyme Concentration: Add more enzyme to the reaction mixture. 2. Fed-Batch Strategy: Add substrates in batches to maintain their optimal concentrations. 3. Product Removal: Consider in-situ product removal strategies if product inhibition is significant. |
| Difficulty in product purification | 1. Co-extraction of Lipids: Other lipids from the cell envelope preparation may co-extract with the product. 2. Detergent Interference: The detergent used for solubilization can interfere with downstream analysis. | 1. Chromatography: Use normal-phase HPLC for purification of the phosphorylated product. 2. Solvent Extraction: Perform a biphasic extraction (e.g., butanol-water) to separate the lipophilic product from water-soluble components. |
| Formation of byproducts | 1. ATP Hydrolysis: Non-specific hydrolysis of ATP. 2. Side reactions of the substrate. | 1. Control Reactions: Run control reactions without the enzyme or octaprenol to identify sources of byproducts. 2. Optimize Reaction Time: Shorter reaction times may minimize byproduct formation. |
Experimental Protocols
Protocol 1: Expression of S. mutans Diacylglycerol Kinase (DGK) in E. coli
This protocol is adapted from Hartley et al. (2008).
-
Transformation: Transform E. coli BL21 Gold cells with a plasmid containing the S. mutans DGK gene.
-
Culture Growth: Inoculate 1 L of Luria-Bertani (LB) broth with 5 mL of an overnight starter culture. Incubate at 37°C with shaking.
-
Induction: When the OD₆₀₀ reaches ~0.4 AU, cool the culture to 16°C. At an OD₆₀₀ of 0.6 AU, induce protein expression with 1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Incubation: Continue incubation with shaking for approximately 20 hours at 16°C.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells using a French press or sonication.
-
Preparation of Crude Cell Envelope (CEF): Centrifuge the lysate at a low speed to remove cell debris. Then, centrifuge the supernatant at high speed (e.g., >100,000 x g) to pellet the cell membranes. Resuspend the pellet in a suitable buffer to obtain the CEF containing the membrane-bound DGK.
Protocol 2: Enzymatic Synthesis of Octaprenyl Phosphate
This protocol is a proposed adaptation based on the synthesis of undecaprenyl phosphate.
-
Substrate Preparation: Dissolve octaprenol in an organic solvent (e.g., hexanes), dispense the desired amount into a microcentrifuge tube, and evaporate the solvent.
-
Solubilization: Add a small volume of DMSO followed by 1% Triton X-100 to solubilize the octaprenol.
-
Reaction Mixture: Prepare the reaction mixture containing:
-
50 mM MgCl₂
-
30 mM Tris-Acetate, pH 8.5
-
ATP (concentration to be optimized, e.g., 1-5 mM)
-
Solubilized octaprenol
-
S. mutans DGK in CEF
-
Adjust the final volume with dH₂O.
-
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-4 hours), with occasional mixing.
-
Reaction Quenching: Stop the reaction by adding EDTA to chelate the Mg²⁺ ions.
-
Product Extraction: Extract the octaprenyl phosphate using an organic solvent such as n-butanol.
-
Analysis: Analyze the product by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Data Summary
Table 1: Specificity of S. mutans DGK for Different Polyprenols
| Substrate | Relative Activity (%) |
| Undecaprenol (C55) | High |
| Dolichol (C80-C100) | High |
| Diacylglycerol | Moderate |
This table is illustrative and based on the findings of Hartley et al. (2008) for undecaprenol and dolichol, suggesting the enzyme's potential for phosphorylating other long-chain polyprenols like octaprenol.
Visualizations
References
Technical Support Center: HPLC Analysis of Octaprenyl-MPDA
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the HPLC analysis of Octaprenyl-MPDA.
Troubleshooting Guides
This section addresses specific issues that may arise during the HPLC analysis of this compound, presented in a question-and-answer format.
Issue 1: Abnormal Peak Shapes (Tailing or Fronting)
Question: My this compound peak is showing significant tailing/fronting. What are the potential causes and how can I resolve this?
Answer:
Peak tailing or fronting for this compound can be caused by several factors. A systematic approach to troubleshooting this issue is outlined below.
Troubleshooting Workflow for Asymmetric Peaks
Caption: Troubleshooting workflow for asymmetric HPLC peaks.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting. | Dilute the sample or reduce the injection volume. |
| Secondary Interactions | Residual silanols on the column can interact with basic functional groups on this compound, causing peak tailing. | Use a column with end-capping or add a competitive base (e.g., triethylamine) to the mobile phase. Adjusting the mobile phase pH can also help.[1] |
| Column Contamination | Accumulation of strongly retained compounds from previous injections can lead to peak distortion.[2] | Flush the column with a strong solvent. If the problem persists, consider replacing the column and using a guard column for future analyses.[1][2] |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. | Whenever possible, dissolve the sample in the mobile phase. If a stronger solvent is necessary, reduce the injection volume. |
| Column Void | A void at the head of the column can cause peak splitting or broadening. | Replace the column. To prevent this, operate within the recommended pressure limits and avoid sudden pressure changes. |
Issue 2: Inconsistent Retention Times
Question: The retention time for my this compound peak is shifting between injections. What could be causing this variability?
Answer:
Fluctuations in retention time can compromise the reliability of your analysis. The table below summarizes common causes and their solutions.
| Potential Cause | Explanation | Recommended Solution |
| Mobile Phase Composition | Inconsistent mixing of the mobile phase components or evaporation of a volatile solvent can alter the elution strength. | Prepare fresh mobile phase daily. If using a gradient, ensure the pump is functioning correctly. Manually premixing the mobile phase can also ensure consistency. |
| Column Temperature | Fluctuations in the ambient temperature can affect retention times, especially if a column thermostat is not used. | Use a column oven to maintain a constant temperature. |
| Pump Issues | Leaks or malfunctioning check valves in the pump can lead to an inconsistent flow rate. | Inspect the pump for leaks, salt buildup, and unusual noises. Purge the pump to remove air bubbles and check the performance of the check valves. |
| Column Equilibration | Insufficient equilibration time between gradient runs can cause retention time shifts. | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting mobile phase for this compound analysis?
Given that "Octaprenyl" suggests a lipophilic nature, a reversed-phase HPLC method is appropriate. A good starting point would be a gradient elution with a C18 column.
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (for improved peak shape and ionization in mass spectrometry).
-
Mobile Phase B: Acetonitrile (B52724) or methanol (B129727) with 0.1% of the same acid.
-
Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
Q2: How should I prepare my sample of this compound for HPLC analysis?
Proper sample preparation is crucial for accurate and reproducible results.
-
Dissolution: Dissolve the sample in a solvent compatible with the mobile phase, such as acetonitrile or methanol. Avoid using very strong non-polar solvents if your mobile phase is highly aqueous at the start of the gradient.
-
Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column.
-
Solid-Phase Extraction (SPE): For complex matrices, SPE can be used to clean up the sample and concentrate the analyte.
Q3: My baseline is noisy. What are the common causes and solutions?
A noisy baseline can interfere with the detection and quantification of low-level analytes.
| Cause | Solution |
| Air Bubbles in the System | Degas the mobile phase using sonication, vacuum filtration, or an inline degasser. |
| Contaminated Mobile Phase | Use high-purity HPLC-grade solvents and reagents. Filter the mobile phase before use. |
| Detector Lamp Issue | The detector lamp may be nearing the end of its life. Check the lamp energy and replace it if necessary. |
| Pump Malfunction | Pulsations from the pump can cause a noisy baseline. Ensure the pump is properly maintained and that the pulse dampener is functioning correctly. |
Q4: I am observing ghost peaks in my chromatogram. What are they and how can I get rid of them?
Ghost peaks are unexpected peaks that appear in the chromatogram.
-
Source of Ghost Peaks: They can originate from impurities in the mobile phase, carryover from previous injections, or degradation of the sample.
-
Troubleshooting:
-
Run a blank gradient (injecting only the mobile phase) to see if the peaks are from the solvent.
-
Thoroughly clean the injector and autosampler.
-
Ensure the sample is stable in the chosen solvent.
-
Experimental Protocols
Protocol 1: Standard HPLC-UV Analysis of this compound
This protocol is for the quantitative analysis of this compound using HPLC with UV detection.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
| Time (min) | %A | %B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
-
Sample Preparation: Dissolve 1 mg of this compound in 10 mL of acetonitrile to prepare a 100 µg/mL stock solution. Further dilute with the initial mobile phase (90:10 A:B) to the desired concentration.
Protocol 2: Forced Degradation Study of this compound
This protocol is used to assess the stability of this compound under various stress conditions.
-
Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
After exposure, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration for HPLC analysis using the method described in Protocol 1.
Quantitative Data
Table 1: System Suitability Test (SST) Results for this compound Analysis
| Parameter | Acceptance Criteria | Result |
| Retention Time (min) | - | 15.2 |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 8500 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
| %RSD of Retention Time (n=6) | ≤ 1.0% | 0.3% |
Table 2: Linearity of this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 12,540 |
| 5 | 63,210 |
| 10 | 124,980 |
| 25 | 311,500 |
| 50 | 625,100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Signaling Pathway
Hypothetical Signaling Pathway Involving this compound
This diagram illustrates a hypothetical signaling pathway where this compound acts as an antagonist to a G-protein coupled receptor (GPCR), leading to the inhibition of a downstream kinase cascade.
References
common pitfalls in working with polyprenyl phosphates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polyprenyl phosphates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with polyprenyl phosphates?
A1: The primary stability concern is their susceptibility to hydrolysis, leading to the loss of the phosphate (B84403) group. This degradation is influenced by temperature and pH. Acidic conditions, in particular, can accelerate hydrolysis.[1][2][3] It is also crucial to be aware of potential degradation during analysis, as some mass spectrometry ionization techniques can cause fragmentation of the phosphate moiety.[4][5]
Q2: How should I store my polyprenyl phosphate samples to ensure their stability?
A2: To minimize degradation, polyprenyl phosphates should be stored at low temperatures, ideally at -20°C or -80°C for long-term storage. They should be stored in a neutral or slightly basic buffer. Avoid repeated freeze-thaw cycles. For day-to-day use, keeping samples on ice is recommended. Using light-colored or opaque storage containers can help prevent light-induced degradation.
Q3: What are the main challenges in purifying polyprenyl phosphates?
A3: The amphipathic nature of polyprenyl phosphates presents a significant challenge for purification. Their long hydrocarbon chains make them soluble in organic solvents, while the charged phosphate group imparts some aqueous solubility. This dual characteristic can lead to difficulties in extraction and chromatographic separation. Furthermore, their tendency to form micelles or aggregates can affect chromatographic performance.
Q4: Which analytical techniques are most suitable for characterizing polyprenyl phosphates?
A4: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the most powerful and widely used technique for the analysis of polyprenyl phosphates. HPLC allows for the separation of different chain-length polyprenyl phosphates, while MS provides molecular weight information and structural details through fragmentation analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is also valuable for structural elucidation, particularly for confirming the stereochemistry of the isoprenoid units.
Troubleshooting Guides
Guide 1: Extraction and Purification Issues
Problem: Low recovery of polyprenyl phosphates after extraction.
| Possible Cause | Troubleshooting Step |
| Incomplete cell lysis | Ensure complete disruption of cells or tissues. Consider using more rigorous methods like sonication or a French press. |
| Inappropriate solvent system | Use a biphasic solvent system, such as a modified Bligh-Dyer extraction (chloroform:methanol (B129727):water), to effectively partition the amphipathic polyprenyl phosphates into the organic phase. |
| Hydrolysis during extraction | Perform the extraction at low temperatures (on ice) and use buffers to maintain a neutral pH. Minimize the extraction time. |
| Adsorption to labware | Use polypropylene (B1209903) or silanized glassware to minimize adsorption of these sticky molecules. |
Problem: Poor separation or peak tailing during HPLC purification.
| Possible Cause | Troubleshooting Step |
| Inappropriate column chemistry | Use a C18 reversed-phase column for the separation of polyprenyl phosphates. For certain applications, ion-pair chromatography can improve resolution. |
| Suboptimal mobile phase | Optimize the gradient of the organic solvent (e.g., methanol or isopropanol (B130326) in water or buffer). The addition of an ion-pairing agent like tetrabutylammonium (B224687) phosphate can improve peak shape. |
| Sample aggregation | Dissolve the sample in a small amount of organic solvent like isopropanol before injection. Sonication of the sample solution can also help to break up aggregates. |
| Column overload | Reduce the amount of sample injected onto the column. |
Guide 2: Mass Spectrometry Analysis Issues
Problem: Low signal intensity or no detectable polyprenyl phosphate signal.
| Possible Cause | Troubleshooting Step |
| Poor ionization efficiency | Use a soft ionization technique like Electrospray Ionization (ESI), typically in negative ion mode, to detect the deprotonated molecule [M-H]⁻. Desorption Chemical Ionization (DCI) can also be effective. |
| Sample degradation in the source | Optimize the ion source parameters, such as temperature and voltages, to minimize in-source fragmentation. |
| Ion suppression from contaminants | Ensure high sample purity. Use HPLC-grade solvents and additives. Incorporate a desalting step before MS analysis if necessary. |
| Formation of multiple adducts | The presence of various cations (e.g., Na⁺, K⁺) can lead to the formation of multiple adducts, splitting the signal. Use high-purity solvents and plasticware to minimize metal ion contamination. The addition of a small amount of ammonium (B1175870) acetate (B1210297) can sometimes promote the formation of a single adduct type. |
Problem: Complex or uninterpretable mass spectra.
| Possible Cause | Troubleshooting Step |
| In-source fragmentation | As mentioned above, optimize source conditions to favor the molecular ion. |
| Tandem MS (MS/MS) fragmentation | In MS/MS experiments, polyprenyl phosphates often show a characteristic neutral loss of the phosphate group (98 Da for H₃PO₄) or parts of it. The remaining polyprenyl chain can then fragment by successive losses of isoprene (B109036) units (68 Da). |
| Presence of contaminants | Ensure the sample is clean. Use appropriate blank injections to identify background ions. |
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of Polyprenyl Monophosphates
This protocol is adapted from a method utilizing a diacylglycerol kinase for the phosphorylation of polyprenols.
-
Reaction Setup:
-
In a microcentrifuge tube, add the polyprenol substrate (e.g., 10-100 nmol).
-
Add a suitable buffer, for example, 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 1% Triton X-100.
-
Add ATP to a final concentration of 5 mM.
-
Initiate the reaction by adding the purified diacylglycerol kinase.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Reaction Quench and Extraction:
-
Stop the reaction by adding a chloroform:methanol (1:2, v/v) mixture.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the polyprenyl phosphate.
-
-
Purification:
-
The extracted polyprenyl phosphate can be further purified by HPLC as described below.
-
Protocol 2: HPLC Purification of Polyprenyl Phosphates
This is a general protocol for the reversed-phase HPLC purification of polyprenyl phosphates.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 5 mM phosphoric acid in water or an aqueous buffer like 25 mM ammonium bicarbonate.
-
Mobile Phase B: Isopropanol:Methanol (1:4, v/v).
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B. The exact gradient will depend on the chain length of the polyprenyl phosphate and should be optimized.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).
Visualizations
Caption: A generalized workflow for the synthesis, purification, and analysis of polyprenyl phosphates.
Caption: A decision tree for troubleshooting low signal intensity in mass spectrometry analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro hydrolysis of poly(L-lactide) crystalline residues as extended-chain crystallites. Part I: long-term hydrolysis in phosphate-buffered solution at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mass spectrometric analysis of prenyl phosphates and their glycosylated forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Desorption chemical ionization tandem mass spectrometry of polyprenyl and dolichyl phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Quantification of Octaprenyl-MPDA and Structurally Related Polyprenyl Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Octaprenyl-Methylphosphonodiphosphate (Octaprenyl-MPDA) and analogous long-chain polyprenyl compounds. Given the limited availability of specific validated methods for this compound, this document focuses on established techniques for structurally similar molecules, such as Coenzyme Q10 (Ubiquinone), which share the octaprenyl diphosphate (B83284) precursor. The principles and protocols detailed herein are readily adaptable for the validation of this compound quantification.
Introduction to this compound and its Significance
This compound is a synthetic analog of octaprenyl diphosphate, a key intermediate in the biosynthesis of ubiquinone (Coenzyme Q8 in prokaryotes). Ubiquinone is an essential component of the electron transport chain, playing a critical role in cellular respiration and energy production. Due to its involvement in this vital pathway, the quantification of octaprenyl-containing compounds is crucial for research in metabolic disorders, infectious diseases, and drug development targeting microbial biosynthesis.
Analytical Methodologies: A Comparative Analysis
The quantification of lipophilic polyprenyl compounds like this compound presents analytical challenges due to their hydrophobicity and potential for instability. The two most prevalent and robust techniques for their analysis are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes typical performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of Coenzyme Q10, a proxy for this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 5.0 - 25.0 µg/mL[1] | 10.0 - 1000 ng/mL[2] |
| Limit of Quantification (LOQ) | 0.50 µg/mL[3][4] | 0.10 µg/mL[3] |
| Precision (%RSD) | < 5% | < 8.9% |
| Accuracy/Recovery | 93.8 - 100.9% | -0.9% to 3.8% (relative error) |
| Sample Volume | ~300 µL plasma | ~150 µL plasma |
| Run Time | ~15 minutes | < 5 minutes |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are critical for reproducible and accurate quantification. Below are representative protocols for HPLC-UV and LC-MS/MS analysis of Coenzyme Q10, which can be adapted for this compound.
Sample Preparation: Extraction of Lipophilic Polyprenyl Compounds
1. Liquid-Liquid Extraction (LLE) for Plasma Samples
This method is suitable for both HPLC-UV and LC-MS/MS analysis.
-
Reagents: Methanol (B129727), Hexane (B92381), Tween-20 (3% solution).
-
Procedure:
-
To 700 µL of plasma in a polypropylene (B1209903) tube, add 100 µL of 3% Tween-20 solution.
-
Add 1400 µL of methanol and vortex thoroughly.
-
Add 1500 µL of hexane and vortex for 1 minute.
-
Centrifuge at 1750 x g for 10 minutes at 4°C.
-
Transfer the upper hexane layer to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in an appropriate solvent (e.g., mobile phase) for injection.
-
2. Solid-Phase Extraction (SPE) for Plasma Samples
This method is often used for cleaner extracts, particularly for LC-MS/MS.
-
Materials: Oasis PRiME HLB µElution Plate.
-
Reagents: Acetonitrile (ACN), Isopropanol (IPA), 4% Phosphoric Acid.
-
Procedure:
-
Pre-treat 150 µL of plasma by adding an internal standard and an oxidizing agent if necessary to stabilize the analyte.
-
Precipitate proteins by adding 900 µL of 50:50 ACN:IPA, vortex, and centrifuge.
-
Dilute the supernatant with 500 µL of 4% phosphoric acid.
-
Condition the SPE plate with methanol followed by water.
-
Load the diluted supernatant onto the SPE plate.
-
Wash the plate to remove interferences.
-
Elute the analyte with an appropriate organic solvent.
-
Evaporate the eluate and reconstitute for analysis.
-
Method 1: HPLC-UV Quantification
This method is a cost-effective and robust technique for quantifying higher concentrations of the analyte.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Anhydrous ethanol (B145695) and methanol (75:25 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Temperature: Ambient.
-
-
Validation Parameters:
-
Linearity: Establish a calibration curve from 5.0 to 25.0 µg/mL. The correlation coefficient (r²) should be > 0.99.
-
Precision: Intra- and inter-day precision should be assessed, with a relative standard deviation (%RSD) of less than 5% being acceptable.
-
Accuracy: Determined by spike-recovery experiments, with recoveries typically between 90-110%.
-
Method 2: LC-MS/MS Quantification
This method offers higher sensitivity and selectivity, making it ideal for low-concentration samples and complex matrices.
-
Chromatographic Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Acetonitrile/2-propanol/formic acid (90/10/0.1, v/v/v).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). For Coenzyme Q10, the transition is typically m/z 864 → 197. For this compound, specific transitions would need to be determined.
-
Internal Standard: A structurally similar compound not present in the sample (e.g., Coenzyme Q9 for CoQ10 analysis) or a stable isotope-labeled version of the analyte.
-
-
Validation Parameters:
-
Linearity: A wider linear range is typically achievable, for example, 10.0 to 1000 ng/mL.
-
Lower Limit of Quantification (LLOQ): Should be determined based on the required sensitivity of the assay, often in the low ng/mL range.
-
Precision and Accuracy: Intra- and inter-day precision and accuracy should be within ±15% (±20% at the LLOQ) as per regulatory guidelines.
-
Signaling Pathway and Experimental Workflows
Ubiquinone Biosynthesis Pathway (Prokaryotic)
Octaprenyl diphosphate is a crucial precursor in the prokaryotic biosynthesis of ubiquinone (UQ-8). Understanding this pathway is essential for interpreting the biological context of this compound studies.
Caption: Prokaryotic ubiquinone-8 biosynthesis pathway.
General Experimental Workflow for Quantification
The logical flow from sample collection to data analysis is a critical component of a validated quantification method.
Caption: General workflow for polyprenyl compound quantification.
Conclusion
While specific validated methods for this compound are not widely published, the analytical frameworks established for Coenzyme Q10 provide a robust starting point for method development and validation. LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for analyzing low-abundance analytes in complex biological matrices. HPLC-UV remains a viable, cost-effective alternative for applications where higher concentrations are expected. The provided protocols and workflow diagrams serve as a foundational guide for researchers to establish reliable and accurate quantification methods for this compound and related compounds.
References
Octaprenyl-MPDA in Ubiquinone Synthesis: A Comparative Guide to Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ubiquinone Biosynthesis
Ubiquinone is a vital lipid-soluble antioxidant and an essential component of the electron transport chain, crucial for cellular energy production.[1][2] Its structure consists of a benzoquinone ring and a polyisoprenoid side chain. In humans, the side chain is typically composed of ten isoprene (B109036) units (CoQ10). The biosynthesis of ubiquinone is a multi-step process involving two main components: the synthesis of the benzoquinone ring from tyrosine and the formation of the polyisoprenoid tail from the mevalonate (B85504) pathway.[2][3]
A key step in this pathway is the condensation of the polyisoprenoid tail with a precursor of the benzoquinone ring, 4-hydroxybenzoate (B8730719) (4-HB). This reaction is catalyzed by the enzyme 4-hydroxybenzoate polyprenyltransferase, also known as UbiA in prokaryotes and COQ2 in eukaryotes.[1] The natural substrate for this enzyme is a polyprenyl diphosphate (B83284).
Comparison of Ubiquinone Precursors
The efficiency of an exogenous precursor in promoting ubiquinone synthesis depends on several factors, including its ability to cross cell membranes, its recognition by the relevant biosynthetic enzymes, and its subsequent metabolism. This section compares Octaprenyl-MPDA to other relevant precursors in the ubiquinone biosynthetic pathway.
| Precursor | Chemical Name | Role in Biosynthesis | Theoretical Efficacy as Exogenous Precursor |
| This compound | Octaprenyl Monophosphate | Potential precursor for the octaprenyl side chain. | Theoretically Lower Efficacy. As a monophosphate, it is not the direct substrate for 4-hydroxybenzoate polyprenyltransferase (UbiA/COQ2), which utilizes a diphosphate. Its conversion to the active diphosphate form would be required, potentially limiting its efficiency. Cellular uptake of polyprenyl monophosphates may differ from diphosphates. |
| Octaprenyl Diphosphate | Octaprenyl Pyrophosphate | Direct Precursor. This is the natural substrate for the condensation reaction with 4-hydroxybenzoate catalyzed by UbiA/COQ2 to form 3-octaprenyl-4-hydroxybenzoic acid. | High Efficacy (Theoretically). As the direct substrate, it would be expected to be efficiently utilized if it can reach the enzyme. However, its larger size and charge may affect cellular and mitochondrial uptake. |
| 3-Octaprenyl-4-hydroxybenzoic acid | 3-Octaprenyl-4-hydroxybenzoic acid | Downstream Intermediate. This molecule is the product of the condensation reaction and a direct precursor that undergoes further modifications (decarboxylation, hydroxylations, and methylations) to become ubiquinone. | Potentially High Efficacy. Bypassing the initial condensation step could be advantageous. Its ability to traverse cellular membranes and enter the biosynthetic complex would be critical. |
| 4-Hydroxybenzoate (4-HB) | 4-Hydroxybenzoic acid | Ring Precursor. This is the aromatic head group precursor that is condensed with the polyprenyl diphosphate tail. | Variable Efficacy. Its uptake and availability can influence the rate of ubiquinone synthesis. However, the synthesis is also dependent on the availability of the polyprenyl diphosphate. |
Experimental Protocols
Detailed experimental protocols for the direct comparison of this compound with other precursors are not available. However, the following methodologies are standard in the field for assessing ubiquinone biosynthesis and the efficacy of potential precursors.
In Vitro Enzymatic Assay for 4-hydroxybenzoate polyprenyltransferase (UbiA/COQ2)
This assay would be crucial to directly compare the substrate efficiency of this compound and octaprenyl diphosphate.
Objective: To measure the rate of formation of 3-octaprenyl-4-hydroxybenzoic acid from 4-hydroxybenzoate and either octaprenyl diphosphate or this compound.
Methodology:
-
Enzyme Preparation: Isolation of membranes containing overexpressed UbiA/COQ2 from a suitable expression system (e.g., E. coli or yeast).
-
Reaction Mixture: A buffered solution (e.g., Tris-HCl, pH 7.5) containing MgCl2, dithiothreitol, the enzyme preparation, and radiolabeled [14C]4-hydroxybenzoate.
-
Substrate Addition: The reaction is initiated by adding either octaprenyl diphosphate or this compound at varying concentrations.
-
Incubation: The reaction is incubated at 37°C for a defined period.
-
Reaction Termination and Extraction: The reaction is stopped, and lipids, including the product 3-[14C]octaprenyl-4-hydroxybenzoic acid, are extracted using an organic solvent system (e.g., chloroform/methanol).
-
Analysis: The extracted lipids are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and the radioactive product is quantified using a scintillation counter or radiometric detector.
-
Data Analysis: Enzyme kinetics (Km and Vmax) are calculated for each substrate to determine their relative efficiency.
Cellular Ubiquinone Quantification Assay
Objective: To measure the levels of ubiquinone in cultured cells after supplementation with different precursors.
Methodology:
-
Cell Culture: Human cell lines (e.g., HepG2, fibroblasts) are cultured under standard conditions.
-
Precursor Supplementation: The culture medium is supplemented with this compound, octaprenyl diphosphate, or other precursors at various concentrations for a specific duration.
-
Cell Harvesting and Lysis: Cells are harvested, washed, and lysed.
-
Lipid Extraction: Lipids, including ubiquinone, are extracted from the cell lysate using a solvent system like hexane/ethanol.
-
Quantification by HPLC-MS/MS: The extracted lipids are analyzed by reverse-phase HPLC coupled with tandem mass spectrometry (HPLC-MS/MS). This allows for the sensitive and specific quantification of ubiquinone (both oxidized and reduced forms) and its precursors.
-
Data Analysis: The levels of ubiquinone in supplemented cells are compared to control (unsupplemented) cells to determine the efficacy of each precursor in boosting ubiquinone synthesis.
Signaling Pathways and Experimental Workflows
Conclusion
Based on the established ubiquinone biosynthetic pathway, this compound (octaprenyl monophosphate) is theoretically a less direct and likely less efficient precursor for ubiquinone synthesis compared to octaprenyl diphosphate. The key enzymatic step catalyzed by 4-hydroxybenzoate polyprenyltransferase (UbiA/COQ2) utilizes a polyprenyl diphosphate. For this compound to be utilized, it would first need to be phosphorylated to the diphosphate form, a step that may not occur efficiently within the cell for an exogenously supplied molecule of this type.
Direct experimental evidence from comparative studies is necessary to definitively determine the efficacy of this compound as a ubiquinone precursor. The experimental protocols outlined in this guide provide a framework for conducting such a comparative analysis. Researchers and drug development professionals should consider the enzymatic requirements of the ubiquinone biosynthesis pathway when evaluating potential therapeutic strategies to enhance CoQ10 levels.
References
A Comparative Analysis of the Biological Effects of Prenylated p-Hydroxybenzoic Acid Derivatives
An in-depth guide for researchers and drug development professionals on the biological activities of Octaprenyl-p-hydroxybenzoic acid analogs, supported by experimental data.
The following guide provides a comparative analysis of the biological effects of various analogs of Octaprenyl-p-hydroxybenzoic acid. While specific data for an octaprenyl derivative remains elusive in the current literature, this guide focuses on closely related and well-studied analogs, namely prenylated p-hydroxybenzoic acid derivatives with shorter prenyl chains such as geranyl and farnesyl groups. These compounds share a common structural motif and exhibit a wide range of significant biological activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways to facilitate a deeper understanding of their therapeutic potential.
Comparative Biological Activities
The biological activities of prenylated p-hydroxybenzoic acid derivatives are diverse, with effects ranging from anti-inflammatory and cytotoxic to antimicrobial and antioxidant properties. The length and structure of the prenyl chain, along with other substitutions on the aromatic ring, play a crucial role in determining the specific activity and potency of these compounds.
Anti-inflammatory and Cytotoxic Activities
Several studies have highlighted the potent anti-inflammatory and cytotoxic effects of this class of compounds. For instance, two prenylated hydroxybenzoic acids isolated from Piper garagaranum demonstrated significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.[1] This inhibition is attributed to the downregulation of pro-inflammatory gene expression rather than direct inhibition of the iNOS enzyme.[1]
| Compound | Biological Activity | Assay System | IC50 Value (µM) | Reference |
| Prenylated Hydroxybenzoic Acid 1 (from P. garagaranum) | Inhibition of NO production | LPS-stimulated RAW 264.7 cells | 18 ± 3 | [1] |
| Prenylated Hydroxybenzoic Acid 2 (from P. garagaranum) | Inhibition of NO production | LPS-stimulated RAW 264.7 cells | 26 ± 5 | [1] |
| 3-Farnesyl-p-hydroxybenzoic acid | Cytotoxicity | MCF-7, H-460, SF-268 cell lines | Not specified | [2] |
| Kuhistanol D (a prenylated benzoic acid derivative) | Inhibition of cytokine production | LPS-stimulated human peripheral mononuclear cells | Significant effect |
Antimicrobial and Antiparasitic Activities
Prenylated p-hydroxybenzoic acid derivatives have also shown promising activity against a range of microbes and parasites. Notably, compounds isolated from Piper aduncum and Piper tricuspe have demonstrated significant antibacterial, molluscicidal, and antiplasmodial effects.
| Compound/Derivative Class | Biological Activity | Target Organism(s) | MIC50 or IC50 Value (µg/mL) | Reference |
| Prenylated p-hydroxybenzoic acids (from P. aduncum) | Antibacterial | Not specified | Significant activity | |
| Prenylated p-hydroxybenzoic acids (from P. aduncum) | Molluscicidal | Not specified | Significant activity | |
| 3-Farnesyl-p-hydroxybenzoic acid | Antibacterial | Escherichia coli, Bacillus subtilis | Not specified | |
| 3-Farnesyl-p-hydroxybenzoic acid | Antiparasitic | Plasmodium falciparum | 29.78 | |
| Oberoniamyosurusins (from O. myosurus) | Antibacterial | Staphylococcus aureus | 7.6 to 23 |
Experimental Protocols
Determination of Anti-inflammatory Activity (Inhibition of NO Production)
This protocol is based on the methodology used to assess the anti-inflammatory action of prenylated hydroxybenzoic acids from Piper garagaranum.
-
Cell Culture: RAW 264.7 murine macrophages are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cell Stimulation: Cells are seeded in 96-well plates and stimulated with lipopolysaccharide (LPS) to induce the production of nitric oxide (NO).
-
Treatment: The cells are concurrently treated with various concentrations of the test compounds (e.g., prenylated hydroxybenzoic acids).
-
Nitrite (B80452) Quantification: After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.
Quantitative Reverse Transcription PCR (qRT-PCR) for Gene Expression Analysis
To understand the mechanism of anti-inflammatory action, the expression of pro-inflammatory genes is quantified.
-
RNA Extraction: Total RNA is extracted from LPS-stimulated and compound-treated RAW 264.7 cells using a suitable RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-time PCR: The cDNA is then used as a template for real-time PCR with specific primers for pro-inflammatory genes (e.g., TNF-α, IL-1β) and a reference gene (e.g., GAPDH).
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct method (ΔΔCt).
Signaling Pathways and Experimental Workflows
The biological effects of prenylated p-hydroxybenzoic acids are often mediated through their interaction with key cellular signaling pathways. Their antioxidant properties can influence redox-sensitive pathways, while their anti-inflammatory effects are frequently linked to the modulation of pathways like NF-κB.
Caption: Proposed mechanism of anti-inflammatory action of prenylated p-hydroxybenzoic acid analogs via inhibition of the NF-κB signaling pathway.
References
Navigating the Specificity Challenge: A Comparative Guide to Cross-Reactivity in Polyprenyl Phosphate Immunoassays
For researchers, scientists, and drug development professionals engaged in the study of polyprenyl phosphates, the accuracy of immunodetection methods is paramount. This guide provides a comparative analysis of cross-reactivity in immunoassays for these essential lipid intermediates, offering insights into antibody specificity and the experimental protocols required for their assessment.
Polyprenyl phosphates, such as dolichol phosphate (B84403) and ficaprenyl phosphate, are pivotal molecules in glycosylation pathways across various organisms. Their structural similarity, characterized by a long isoprenoid chain and a terminal phosphate group, presents a significant challenge for the development of highly specific immunoassays. Cross-reactivity, the binding of an antibody to structurally similar but non-target molecules, can lead to inaccurate quantification and misinterpretation of experimental results. Understanding the cross-reactivity profile of an immunoassay is therefore crucial for reliable data.
Performance Comparison of Anti-Polyprenyl Phosphate Antibodies
Currently, detailed public data on the cross-reactivity of a wide range of commercial immunoassays for various polyprenyl phosphates is limited. However, foundational studies on monoclonal antibodies raised against specific phosphoinositides, a class of polyprenyl phosphates, provide valuable insights into the nature of their cross-reactivity.
A key study in this area investigated the specificity of monoclonal antibodies produced against phosphatidylinositol phosphate (PIP). The findings from this research offer a basis for understanding how variations in the phosphate headgroup and related structures can influence antibody binding. The following table summarizes the cross-reactivity of four different monoclonal antibodies to PIP with a panel of related lipids and phosphate-containing compounds. The data is presented semi-quantitatively based on the original study's findings, illustrating the varying degrees of specificity.
| Analyte | Antibody 1 | Antibody 2 | Antibody 3 | Antibody 4 |
| Phosphatidylinositol Phosphate (PIP) | +++ | +++ | +++ | +++ |
| Phosphatidylinositol (PI) | ++ | ++ | ++ | - |
| Phosphatidylinositol diphosphate (B83284) (PIP2) | + | + | - | - |
| Phosphatidic acid (PA) | +/- | +/- | - | - |
| Sulfogalactosyl ceramide | + | + | + | + |
| Galactosyl ceramide | - | - | - | - |
| Gangliosides | - | - | - | - |
| Phosphocholine | + | + | + | + |
| Inositol hexaphosphate | + | + | + | + |
| Adenosine triphosphate (ATP) | + | + | + | + |
| Adenosine monophosphate (AMP) | + | + | + | + |
| Sodium Phosphate | + | + | + | + |
| Choline | - | - | - | - |
| Inositol | - | - | - | - |
| Table 1: Cross-Reactivity of Anti-Phosphatidylinositol Phosphate (PIP) Monoclonal Antibodies. The table illustrates the semi-quantitative binding of four different monoclonal antibodies raised against PIP to various related lipids and phosphate-containing small molecules. Binding is indicated as high (+++), moderate (++), low (+), very low (+/-), or no binding (-). This data highlights that while the antibodies are specific for the phosphate-containing headgroup, they exhibit varying degrees of cross-reactivity with other phosphoinositides and even simple phosphate-containing molecules. The lack of binding to molecules without a phosphate group (choline, inositol, galactosyl ceramide) underscores the importance of the phosphate moiety for antibody recognition.[1] |
Experimental Protocols
To accurately assess the cross-reactivity of an immunoassay for polyprenyl phosphates, a competitive enzyme-linked immunosorbent assay (ELISA) is a commonly employed method.
Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines the key steps to determine the percentage of cross-reactivity of an antibody with various polyprenyl phosphate analogs.
1. Materials:
- Microtiter plates coated with the target polyprenyl phosphate (e.g., dolichol phosphate).
- Primary antibody specific to the target polyprenyl phosphate.
- Horseradish peroxidase (HRP)-conjugated secondary antibody.
- A panel of potential cross-reactants (e.g., ficaprenyl phosphate, undecaprenyl phosphate, polyprenols of varying chain lengths, other phospholipids).
- Standard solution of the target polyprenyl phosphate.
- Wash buffer (e.g., PBS with 0.05% Tween-20).
- Blocking buffer (e.g., 1% BSA in PBS).
- Substrate solution (e.g., TMB).
- Stop solution (e.g., 2N H₂SO₄).
- Plate reader.
2. Procedure:
- Plate Preparation: If not pre-coated, coat microtiter plates with the target polyprenyl phosphate and block non-specific binding sites with blocking buffer.
- Standard Curve: Prepare a serial dilution of the standard polyprenyl phosphate.
- Cross-Reactant Solutions: Prepare serial dilutions of each potential cross-reactant.
- Competition Reaction:
- To the wells, add a fixed concentration of the primary antibody.
- Immediately add either the standard solutions or the cross-reactant solutions.
- Incubate to allow for competitive binding to the antibody.
- Washing: Wash the plates thoroughly to remove unbound reagents.
- Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate.
- Washing: Repeat the washing step.
- Substrate Development: Add the substrate solution and incubate until color develops.
- Reaction Stoppage: Stop the reaction with the stop solution.
- Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.
3. Data Analysis:
- Plot a standard curve of absorbance versus the concentration of the standard polyprenyl phosphate.
- Determine the concentration of the standard that causes 50% inhibition of the maximum signal (IC50).
- For each cross-reactant, determine the concentration that causes 50% inhibition (IC50).
- Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Cross-Reactant) x 100
Visualizing Immunoassay Principles
To better understand the experimental workflow and the concept of cross-reactivity, the following diagrams are provided.
Conclusion
The specificity of immunoassays for polyprenyl phosphates is a critical consideration for researchers in basic science and drug development. While comprehensive comparative data remains scarce, the principles of cross-reactivity assessment are well-established. The provided data on anti-phosphatidylinositol phosphate antibodies demonstrates that while high specificity for the phosphate headgroup can be achieved, cross-reactivity with structurally related molecules is a common phenomenon. Researchers must meticulously validate their immunoassays using rigorous competitive binding experiments to ensure the accuracy and reliability of their findings. This due diligence is essential for advancing our understanding of the roles of polyprenyl phosphates in health and disease.
References
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Octaprenyl-MPDA
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. Octaprenyl-MPDA, a substance noted for its potential impact on fertility and its high toxicity to aquatic life, requires stringent disposal procedures.[1] Adherence to these guidelines is not only a matter of regulatory compliance but also a core component of responsible research.
Immediate Safety and Disposal Protocols
The primary directive for the disposal of this compound is to entrust it to a licensed and approved waste disposal facility.[1] Under no circumstances should this chemical be released into the environment, as it can have long-lasting and detrimental effects on aquatic ecosystems.[1]
Key Disposal Steps:
-
Containment: In the event of a spill, immediately contain the material. Use a liquid-absorbent medium, such as Chemizorb®, to collect the spillage.[1] It is crucial to prevent the substance from entering drains or waterways.[1]
-
Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a designated, sealable container.
-
Labeling: Clearly label the waste container with the chemical name ("this compound") and appropriate hazard warnings.
-
Storage: Store the sealed container in a locked, secure area away from incompatible materials pending disposal.
-
Professional Disposal: Arrange for the collection and disposal of the waste by a certified hazardous waste management company. Provide them with the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and disposal.
Personal Protective Equipment (PPE)
When handling this compound for any purpose, including disposal, it is mandatory to wear appropriate personal protective equipment. This includes:
-
Protective gloves
-
Protective clothing
-
Eye protection
-
Face protection
Hazard and Precautionary Data
The following table summarizes the key hazard and precautionary statements associated with this compound, as outlined in its Safety Data Sheet.
| Code | Statement | Category |
| H361 | Suspected of damaging fertility or the unborn child. | Hazard |
| H410 | Very toxic to aquatic life with long lasting effects. | Hazard |
| P201 | Obtain special instructions before use. | Precautionary |
| P202 | Do not handle until all safety precautions have been read and understood. | Precautionary |
| P273 | Avoid release to the environment. | Precautionary |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | Precautionary |
| P308 + P313 | IF exposed or concerned: Get medical advice/ attention. | Precautionary |
| P391 | Collect spillage. | Precautionary |
| P405 | Store locked up. | Precautionary |
| P501 | Dispose of contents/ container to an approved waste disposal plant. | Precautionary |
Data sourced from the this compound Safety Data Sheet.
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and environmental considerations are met at each stage of the process.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
